Technical Documentation Center

[4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-Cyclopropylmethoxy-2-methylbenzylamine

An In-Depth Technical Guide on 4-Cyclopropylmethoxy-2-methylbenzylamine. Advanced Intermediate for P-CAB and GPCR Ligand Synthesis Part 1: Executive Technical Summary 4-Cyclopropylmethoxy-2-methylbenzylamine (CAS: 227090...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 4-Cyclopropylmethoxy-2-methylbenzylamine.

Advanced Intermediate for P-CAB and GPCR Ligand Synthesis

Part 1: Executive Technical Summary

4-Cyclopropylmethoxy-2-methylbenzylamine (CAS: 2270908-96-6) is a specialized "privileged structure" intermediate used primarily in the development of Potassium-Competitive Acid Blockers (P-CABs) and Adenosine Receptor Antagonists .

Structurally, it combines a lipophilic cyclopropylmethoxy tail with a sterically demanding 2-methylbenzylamine core . This specific substitution pattern is designed to:

  • Enhance Metabolic Stability: The cyclopropyl group resists oxidative dealkylation better than simple alkoxy chains (e.g., methoxy or ethoxy).

  • Optimize Hydrophobic Filling: The cyclopropyl moiety occupies specific lipophilic pockets (e.g., the luminal vestibule of H+/K+-ATPase) with higher shape complementarity.

  • Restrict Conformation: The ortho-methyl group induces a torsional twist in the benzylamine linkage, locking the pharmacophore into a bioactive conformation often required for high-affinity binding to GPCRs or ion channels.

This guide provides a comprehensive workflow for the synthesis, purification, and handling of this critical building block.

Part 2: Physicochemical Profile & Structural Logic

Chemical Identity
PropertySpecification
IUPAC Name (4-(Cyclopropylmethoxy)-2-methylphenyl)methanamine
CAS Number 2270908-96-6 (HCl salt often cited)
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol (Free Base)
LogP (Predicted) 2.4 – 2.8 (Lipophilic)
pKa (Amine) ~9.5 (Basic, forms stable salts)
Appearance Colorless oil (Free Base) or White crystalline solid (HCl salt)
Pharmacophore Logic (Why this structure?)

In P-CAB design (e.g., analogs of Linaprazan or Vonoprazan), the distal phenyl ring interacts with the hydrophobic region of the proton pump.

  • Cyclopropylmethoxy vs. Methoxy: The cyclopropyl group adds bulk and lipophilicity without significant weight penalty, often improving potency by 3–10 fold in SAR (Structure-Activity Relationship) studies.

  • 2-Methyl Group: Prevents free rotation of the benzyl ring, reducing the entropic penalty of binding.

Part 3: Synthetic Methodology (The Core)

This protocol outlines a scalable, two-step synthesis starting from 4-hydroxy-2-methylbenzonitrile or 4-hydroxy-2-methylbenzaldehyde . The aldehyde route is preferred for laboratory scale due to milder reduction conditions.

Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Install the cyclopropylmethoxy group.

  • Reagents: 4-Hydroxy-2-methylbenzaldehyde, (Bromomethyl)cyclopropane, Potassium Carbonate (

    
    ), DMF.
    
  • Mechanism:

    
     nucleophilic substitution.
    

Protocol:

  • Charge a reactor with 4-hydroxy-2-methylbenzaldehyde (1.0 eq) and DMF (5 vol).

  • Add anhydrous

    
     (1.5 eq) and stir at room temperature for 30 min to form the phenoxide.
    
  • Add (Bromomethyl)cyclopropane (1.2 eq) dropwise.

  • Heat to 60°C for 4-6 hours. Note: Higher temperatures (>80°C) may cause cyclopropyl ring opening.

  • Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.

  • Yield Target: >90% (Product: 4-(cyclopropylmethoxy)-2-methylbenzaldehyde).

Step 2: Reductive Amination

Objective: Convert the aldehyde to the primary amine.

  • Reagents: Hydroxylamine hydrochloride (to form oxime) or Ammonium acetate/NaCNBH3.

  • Preferred Route (Catalytic Hydrogenation):

    • Convert aldehyde to oxime using

      
       / NaOAc in Ethanol.
      
    • Reduce Oxime using

      
       (balloon) and Raney Nickel or Pd/C.
      

Protocol (Direct Reductive Amination):

  • Dissolve the aldehyde (from Step 1) in Methanol.

  • Add Ammonium Acetate (10 eq) and stir for 1 hour to form the imine intermediate.

  • Add Sodium Cyanoborohydride (

    
    , 1.5 eq) portion-wise at 0°C.
    
  • Stir at RT for 12 hours.

  • Critical Workup: Acidify to pH 2 to decompose excess hydride, then basify to pH 12 with NaOH to liberate the amine. Extract with DCM.

  • Salt Formation: Treat the ether solution of the free amine with 4M HCl in Dioxane to precipitate 4-Cyclopropylmethoxy-2-methylbenzylamine Hydrochloride .

Part 4: Visualization of Workflows

Synthetic Pathway Diagram

The following diagram illustrates the critical reaction steps and decision nodes.

SynthesisPath Start 4-Hydroxy-2-methylbenzaldehyde Step1 Step 1: O-Alkylation (Bromomethyl)cyclopropane K2CO3, DMF, 60°C Start->Step1 SN2 Reaction Inter Intermediate: 4-(Cyclopropylmethoxy)- 2-methylbenzaldehyde Step1->Inter Step2 Step 2: Reductive Amination NH4OAc, NaCNBH3 or H2/Raney-Ni Inter->Step2 Imine Formation Product Product: 4-Cyclopropylmethoxy- 2-methylbenzylamine Step2->Product Reduction

Caption: Figure 1. Two-step synthetic pathway from commercially available aldehyde precursor to the target benzylamine.

Pharmacophore Interaction Logic

How this molecule interacts within a binding pocket (e.g., P-CAB target).

Pharmacophore Core Benzylamine Core (H-Bond Donor) Target Receptor Interaction (e.g., H+/K+ ATPase) Core->Target Ionic Bond (Asp residue) Ortho 2-Methyl Group (Conformational Lock) Ortho->Core Induces Twist Tail Cyclopropylmethoxy (Lipophilic Pocket Fill) Tail->Target Hydrophobic Interaction

Caption: Figure 2. Structural Activity Relationship (SAR) logic demonstrating the specific role of each functional group.

Part 5: Handling, Stability & Quality Control

Stability & Storage
  • CO₂ Sensitivity: Like most primary benzylamines, the free base readily absorbs atmospheric

    
     to form solid carbamates. Always store under Nitrogen/Argon  or convert immediately to the HCl salt.
    
  • Oxidation: The benzylic amine is susceptible to oxidation if left in solution with air.

  • Storage: Store the HCl salt at 2–8°C in a desiccator.

Analytical Specifications (QC)

To ensure "Self-Validating" protocols, the following markers must be met:

TestAcceptance CriteriaMethod Note
HPLC Purity > 98.0% (Area)C18 Column, ACN/Water + 0.1% TFA gradient.
1H NMR Confirm CyclopropylMultiplets at

0.3–0.6 ppm (4H) are diagnostic.
1H NMR Confirm Benzylic

Singlet/Doublet at

~3.7-3.8 ppm.
MS (ESI)

= 192.1
Positive mode.

Part 6: References

  • Matrix Scientific. (2023). Product Specification: 4-Cyclopropylmethoxy-2-methylbenzylamine hydrochloride. Retrieved from

  • ChemicalBook. (2024). 4-(Cyclopropylmethoxy)-2-methylbenzaldehyde Properties and Synthesis. Retrieved from

  • Nikolić, M. V., et al. (2024).[1] Design of vonoprazan pyrazole derivatives as potential reversible inhibitors of gastric proton pump: An in silico molecular docking study. ResearchGate. Retrieved from

  • Basu, S., et al. (2016).[2][3] A2B adenosine receptor antagonists: Design, synthesis and biological evaluation of novel xanthine derivatives. Bioorganic & Medicinal Chemistry. Retrieved from

Sources

Exploratory

A Technical Guide to 4-(Cyclopropylmethoxy)-2-methylbenzylamine: Synthesis, Properties, and Medicinal Chemistry Perspective

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the novel chemical entity, 4-(Cyclopropylmethoxy)-2-methylbenzylamine. It details the co...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the novel chemical entity, 4-(Cyclopropylmethoxy)-2-methylbenzylamine. It details the compound's fundamental identifiers, physicochemical properties, a robust synthetic pathway with mechanistic rationale, and a discussion of its structural components from a medicinal chemistry standpoint. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this and related molecules in drug discovery and development.

Chemical Identity and Physicochemical Properties

4-(Cyclopropylmethoxy)-2-methylbenzylamine is a primary aromatic amine featuring a cyclopropylmethoxy substituent. This unique combination of a flexible ether linkage to a strained cyclopropyl ring and a classic benzylamine scaffold makes it a molecule of interest for exploring new chemical space.

Canonical Identifiers:

  • SMILES: CNCc1ccc(OCC2CC2)cc1C

  • InChIKey: YJCFKCQBNSMSQP-UHFFFAOYSA-N

A summary of its computed physicochemical properties is presented below. These values are crucial for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Property NameValue (Computed)
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
XLogP3 2.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4
Topological Polar Surface Area 38.3 Ų
Heavy Atom Count 14
Complexity 185

Synthesis and Mechanistic Rationale

The synthesis of 4-(Cyclopropylmethoxy)-2-methylbenzylamine can be efficiently achieved through a two-step process starting from the commercially available precursor, 4-hydroxy-2-methylbenzonitrile. The chosen pathway prioritizes high-yield, well-established reactions common in medicinal chemistry laboratories.

Synthetic Workflow Overview

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitrile Reduction A 4-Hydroxy-2-methylbenzonitrile C 4-(Cyclopropylmethoxy)-2-methylbenzonitrile A->C K₂CO₃, Acetone, Reflux B Cyclopropylmethyl bromide B->C D 4-(Cyclopropylmethoxy)-2-methylbenzonitrile E 4-(Cyclopropylmethoxy)-2-methylbenzylamine D->E LiAlH₄, THF, 0 °C to RT

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 4-(Cyclopropylmethoxy)-2-methylbenzonitrile via Williamson Ether Synthesis

The initial step involves the O-alkylation of 4-hydroxy-2-methylbenzonitrile with cyclopropylmethyl bromide.

  • Reaction: 4-hydroxy-2-methylbenzonitrile + Cyclopropylmethyl bromide → 4-(Cyclopropylmethoxy)-2-methylbenzonitrile

  • Mechanism Rationale: The Williamson ether synthesis is a robust and high-yielding method for forming ethers.[1][2] The reaction proceeds via an SN2 mechanism where the phenoxide, formed by deprotonating the hydroxyl group, acts as a nucleophile.[3][4] Potassium carbonate (K₂CO₃) is chosen as a mild and effective base to deprotonate the phenolic hydroxyl group without hydrolyzing the nitrile. Acetone is an appropriate polar aprotic solvent that facilitates the SN2 reaction.

Experimental Protocol:

  • To a solution of 4-hydroxy-2-methylbenzonitrile (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add cyclopropylmethyl bromide (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography (Ethyl Acetate/Hexane gradient) to obtain pure 4-(cyclopropylmethoxy)-2-methylbenzonitrile.

Step 2: Reduction of 4-(Cyclopropylmethoxy)-2-methylbenzonitrile to 4-(Cyclopropylmethoxy)-2-methylbenzylamine

The final step is the reduction of the nitrile functional group to a primary amine.

  • Reaction: 4-(Cyclopropylmethoxy)-2-methylbenzonitrile → 4-(Cyclopropylmethoxy)-2-methylbenzylamine

  • Mechanism Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing nitriles to primary amines. The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. An alternative, though potentially slower, method could involve catalytic hydrogenation.

Experimental Protocol:

  • In a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 4-(cyclopropylmethoxy)-2-methylbenzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the resulting crude amine by distillation or column chromatography to yield the final product, 4-(cyclopropylmethoxy)-2-methylbenzylamine.

The Role of Key Structural Moieties in Drug Design

The structure of 4-(Cyclopropylmethoxy)-2-methylbenzylamine contains two key motifs that are highly relevant in modern medicinal chemistry: the cyclopropyl group and the benzylamine scaffold.

The Cyclopropyl Moiety

The cyclopropyl group is no longer a chemical curiosity but a strategic tool in drug design.[5] Its unique steric and electronic properties, stemming from significant ring strain, confer several advantages:[6][7]

  • Metabolic Stability: The C-H bonds within a cyclopropane ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. This can increase a drug's half-life and bioavailability.[5][8]

  • Enhanced Potency: The rigid, planar nature of the ring can act as a conformational restraint, locking a molecule into its bioactive conformation. This reduces the entropic penalty of binding to a biological target, potentially increasing potency.[5][8]

  • Modulation of Physicochemical Properties: As a bioisosteric replacement for groups like gem-dimethyl or vinyl, the cyclopropyl ring can be used to fine-tune lipophilicity and pKa, optimizing a compound's ADME profile.[5]

  • Reduced Off-Target Effects: By improving the conformational fit for the intended target, the moiety can help reduce binding to other proteins, thereby minimizing side effects.[6]

The Benzylamine Scaffold

Benzylamine and its derivatives are foundational structures in pharmacology, serving as intermediates and core components in a vast number of active pharmaceutical ingredients (APIs).[9][10]

  • Pharmacological Versatility: Benzylamine derivatives are utilized across numerous therapeutic areas, including as antihistamines, antidepressants, antipsychotics, and antihypertensives.[11]

  • CNS Activity: The benzylamine structure is a common feature in molecules targeting the central nervous system. For example, certain derivatives act as monoamine oxidase (MAO) inhibitors or interact with potassium channels.[9][12]

  • Receptor Interactions: The aromatic ring can participate in π-π stacking and hydrophobic interactions within a receptor binding pocket, while the primary amine can form crucial hydrogen bonds or salt bridges. A series of benzylamine derivatives have been characterized as antagonists for receptors like the melanocortin-4 receptor (MC4R).[13]

Potential Applications and Research Directions

The combination of a metabolically robust cyclopropylmethoxy group with a pharmacologically proven benzylamine core suggests that 4-(Cyclopropylmethoxy)-2-methylbenzylamine is a promising scaffold for drug discovery. Its properties make it an attractive candidate for investigation in areas such as:

  • Neuroscience: Given the prevalence of benzylamines in CNS-active drugs, this compound could be explored as a modulator of neurotransmitter systems, ion channels, or as a starting point for novel antidepressants or antipsychotics.[11]

  • Oncology and Infectious Diseases: The cyclopropyl group is a key pharmacophore in many oncology and antiviral drugs.[5][14] This scaffold could be further functionalized to target specific enzymes or receptors implicated in these diseases.

  • Metabolic Disorders: The benzylamine scaffold's known interaction with receptors like MC4R suggests potential applications in metabolic diseases, such as cachexia or obesity.[13]

Safety and Handling

While specific toxicity data for 4-(Cyclopropylmethoxy)-2-methylbenzylamine is not available, it should be handled with the care appropriate for a novel research chemical. Based on its structural class (aromatic amine), the following precautions are advised:

  • Corrosivity: Benzylamine itself is corrosive and can cause skin and eye irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from oxidizing agents.

This guide serves as a starting point for the scientific exploration of 4-(Cyclopropylmethoxy)-2-methylbenzylamine. Its unique structural features, coupled with a straightforward synthetic route, make it an accessible and intriguing molecule for medicinal chemistry and drug development professionals.

References

  • Pellos Group. (2024, November 20). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Available at: [Link]

  • Wikipedia. (n.d.). Benzylamine. Available at: [Link]

  • PubMed. (2008, May 15). Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. Available at: [Link]

  • PMC. (n.d.). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Available at: [Link]

  • Docentes FCT NOVA. (2010, February 3). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Available at: [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Available at: [Link]

  • Pellos Group. (2025, August 7). Exploring the Applications and Benefits of Benzylamine. Available at: [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Properties of Cyclopropylmethoxy-Substituted Benzylamines

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of cyclopropylmethoxy-substituted benzylamines, a chemical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of cyclopropylmethoxy-substituted benzylamines, a chemical class of increasing interest in medicinal chemistry. By leveraging established principles of organic synthesis, physical chemistry, and pharmacology, this document aims to equip researchers with the foundational knowledge required to explore the therapeutic potential of these unique molecules. We will delve into their synthesis, physicochemical properties, and known biological activities, offering insights into their structure-activity relationships and the experimental methodologies used for their characterization.

Introduction: The Rationale for the Cyclopropylmethoxy Moiety in Drug Design

The benzylamine scaffold is a well-established pharmacophore present in a multitude of biologically active compounds. The introduction of a cyclopropylmethoxy substituent onto this scaffold is a strategic design element aimed at modulating the parent molecule's properties in several key ways. The cyclopropyl group, a small, rigid, and lipophilic carbocycle, is known to influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.[1] Its unique electronic properties can also impact the pKa of the benzylamine nitrogen, thereby affecting its ionization state at physiological pH and its ability to participate in crucial interactions with receptors and enzymes.

The ether linkage provides a flexible spacer, allowing the cyclopropyl group to adopt various orientations, which can be critical for optimizing interactions within a binding pocket. This combination of rigidity and flexibility, along with the inherent lipophilicity of the cyclopropylmethoxy group, makes it an attractive substituent for fine-tuning the pharmacokinetic and pharmacodynamic profiles of benzylamine-based drug candidates.

Synthesis of Cyclopropylmethoxy-Substituted Benzylamines

The synthesis of cyclopropylmethoxy-substituted benzylamines can be approached through several established synthetic routes. The choice of a specific pathway often depends on the desired substitution pattern on the aromatic ring and the availability of starting materials.

Reductive Amination of Cyclopropylmethoxy-Substituted Benzaldehydes

A common and versatile method for the preparation of primary and secondary benzylamines is the reductive amination of the corresponding benzaldehyde.

Workflow for Reductive Amination:

A 4-(Cyclopropylmethoxy)benzaldehyde C Imine intermediate A->C Condensation B Amine (e.g., Ammonia, primary amine) B->C E Cyclopropylmethoxy-substituted benzylamine C->E Reduction D Reducing agent (e.g., NaBH3CN, H2/Pd-C) D->E

Caption: Reductive amination workflow.

Experimental Protocol: Synthesis of 4-(Cyclopropylmethoxy)benzylamine

  • Imine Formation: To a solution of 4-(cyclopropylmethoxy)benzaldehyde (1 equivalent) in an appropriate solvent such as methanol or ethanol, add the desired amine (e.g., a solution of ammonia in methanol for the primary benzylamine, or a primary amine for a secondary benzylamine) (1.1-1.5 equivalents). The reaction is typically stirred at room temperature for 1-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reduction: Once imine formation is complete, a reducing agent is added to the reaction mixture. Sodium cyanoborohydride (NaBH3CN) is a common choice as it selectively reduces the imine in the presence of any unreacted aldehyde. Alternatively, catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) can be employed. The reaction is stirred until the reduction is complete, which can range from a few hours to overnight.

  • Work-up and Purification: The reaction is quenched by the addition of water or a mild acid. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by crystallization to yield the desired cyclopropylmethoxy-substituted benzylamine.

N-Alkylation of Benzylamines with Cyclopropylmethyl Halides

An alternative approach involves the direct alkylation of a pre-existing benzylamine with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide.

Workflow for N-Alkylation:

A Substituted Benzylamine D N-(Cyclopropylmethyl)benzylamine A->D B Cyclopropylmethyl halide B->D Nucleophilic Substitution C Base (e.g., K2CO3, Et3N) C->D cluster_0 CNS Activity cluster_1 Enzyme Inhibition cluster_2 Receptor Modulation A 5-HT2C Receptor B Gq/11 Signaling A->B C Phospholipase C Activation B->C D 17β-HSD3 E Androgen Synthesis D->E Inhibition F MAO-B G Dopamine Metabolism F->G Inhibition H Adenosine Receptors I cAMP Signaling H->I Modulation

Sources

Exploratory

Novel Benzylamine Building Blocks: Expanding the Chemical Space for Modern Medicinal Chemistry

Executive Summary The benzylamine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide range of biologically active compounds and approved drugs.[1][2][3] It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzylamine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide range of biologically active compounds and approved drugs.[1][2][3] Its unique structural and electronic properties allow it to engage in various non-covalent interactions with biological targets, making it an invaluable component in rational drug design. However, the ever-increasing demand for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles necessitates the exploration of chemical space beyond simple, commercially available benzylamine building blocks. This technical guide provides an in-depth exploration of novel benzylamine scaffolds, detailing their design principles, synthetic strategies, and impact on contemporary drug discovery programs. We will delve into advanced catalytic methodologies, asymmetric synthesis, and the strategic incorporation of functional groups to create benzylamine derivatives that offer enhanced three-dimensional complexity and tailored properties for tackling challenging biological targets.

The Benzylamine Moiety: A Privileged Scaffold in Medicinal Chemistry

The benzylamine functional group, consisting of a benzyl group attached to an amine, is a versatile and highly valued component in the synthesis of pharmaceuticals.[2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anti-tumor properties.[1][4][5] This widespread utility stems from the benzylamine core's ability to serve as a key intermediate in the synthesis of a diverse array of active pharmaceutical ingredients (APIs), from antihypertensives and antidepressants to enzyme inhibitors.[1][2]

The significance of the benzylamine scaffold can be attributed to several key pharmacophoric features:

  • Hydrogen Bonding: The primary or secondary amine group can act as both a hydrogen bond donor and acceptor, crucial for anchoring a molecule within a protein's binding site.

  • Aromatic Interactions: The phenyl ring can participate in π-π stacking, cation-π, and hydrophobic interactions with aromatic residues of the target protein.

  • Structural Versatility: The benzyl group provides a rigid yet conformationally adaptable linker, allowing for precise positioning of other functional groups. Its nucleophilic nature allows for a variety of chemical transformations, such as acylation, alkylation, and Schiff base formation.[2]

Limitations of Conventional Benzylamine Building Blocks

While foundational, the reliance on a limited repertoire of simple benzylamine building blocks presents several challenges for medicinal chemists:

  • "Flatland" Chemistry: Many readily available benzylamines are structurally simple and lack three-dimensional complexity. This can limit their ability to effectively interact with the intricate topographies of modern drug targets.

  • Limited Chemical Diversity: The substitution patterns on the aromatic ring of commercially available benzylamines are often restricted, hindering fine-tuning of electronic and steric properties.

  • Suboptimal Physicochemical Properties: Achieving the desired balance of solubility, permeability, and metabolic stability with simple benzylamines can be challenging, often requiring extensive downstream modifications.

The push towards more complex and challenging drug targets, such as protein-protein interactions and allosteric sites, necessitates a move beyond these conventional building blocks.

Novel Benzylamine Building Blocks: Expanding the Frontiers of Chemical Space

To address the limitations of traditional scaffolds, the focus has shifted to the design and synthesis of novel benzylamine building blocks that offer greater structural and functional diversity. These next-generation building blocks are designed to provide solutions to long-standing challenges in drug discovery.

Enhanced Structural Diversity and 3D-Scaffolding

A key trend in modern medicinal chemistry is the incorporation of three-dimensional features into drug candidates to improve their binding affinity and selectivity. Novel benzylamines are at the forefront of this movement.

  • Chiral Benzylamines: The introduction of stereocenters into the benzylamine backbone can lead to significant improvements in target engagement and a reduction in off-target effects. Asymmetric synthesis has become a critical tool for accessing enantiomerically pure chiral benzylamines.

  • Incorporation of sp3-Rich Frameworks: Moving away from flat aromatic systems, novel benzylamines are being designed with saturated carbocyclic and heterocyclic rings fused or appended to the core structure. This increases the molecule's three-dimensionality and can lead to improved solubility and metabolic stability.

Functionalized Benzylamines for Targeted Applications

The strategic placement of functional groups on the benzylamine scaffold can impart unique properties or enable specific applications.

  • Reactive Handles for Bioconjugation: Benzylamines equipped with bioorthogonal functional groups, such as alkynes or azides, are invaluable tools for chemical biology and the development of targeted therapies like antibody-drug conjugates.

  • Fluorinated Benzylamines: The introduction of fluorine atoms can have a profound impact on a molecule's properties, including metabolic stability (by blocking sites of metabolism), binding affinity (through favorable interactions with the target), and pKa modulation of the amine group.

  • Heterocyclic Benzylamines: The incorporation of heterocyclic rings, such as benzimidazoles, pyrazoles, or triazoles, can introduce additional points of interaction with the target protein and modulate the overall physicochemical properties of the molecule.[6][7][8] Benzimidazole, in particular, is a privileged scaffold in its own right, and its combination with the benzylamine moiety can lead to potent and selective drug candidates.[7][8][9]

Synthetic Strategies for Novel Benzylamine Building Blocks

The synthesis of these advanced benzylamine building blocks requires a departure from traditional methods and the adoption of modern, efficient, and often catalytic approaches.

Modern Catalytic Methods

Reductive amination remains one of the most widely used methods for synthesizing benzylamines.[10] Modern protocols often employ milder and more selective reducing agents, as well as catalytic systems that can operate under more environmentally friendly conditions. For instance, the reaction of an aromatic aldehyde with ammonia or an amine to form an imine, followed by in-situ reduction, is a highly efficient one-pot procedure.[10]

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an atom-economical and sustainable approach for the N-alkylation of amines with alcohols.[11][12] This method avoids the need for pre-activating the alcohol and generates water as the only byproduct.[11] Commercially available nickel catalysts have proven effective in the direct coupling of benzyl alcohols with ammonia sources to produce primary benzylamines.[11][13]

A generalized workflow for the "Borrowing Hydrogen" methodology is depicted below:

Borrowing Hydrogen Methodology cluster_0 Catalytic Cycle RCH2OH Benzyl Alcohol RCHO Aldehyde Intermediate RCH2OH->RCHO Dehydrogenation Cat Catalyst Imine Imine RCHO->Imine + NH3 - H2O RCH2NH2 Benzylamine Product Imine->RCH2NH2 Hydrogenation Cat_H2 Catalyst-H2 Cat_H2->Cat + H2 Cat->Cat_H2 - H2 NH3 Ammonia H2O H2O

Caption: Generalized catalytic cycle for the synthesis of benzylamines via the "Borrowing Hydrogen" methodology.

Direct C-H functionalization of benzylamines represents a powerful and step-economical strategy for introducing complexity.[14][15] Transition metal-catalyzed reactions, such as those employing rhodium or cobalt, can selectively activate C-H bonds on the aromatic ring or at the benzylic position, allowing for the introduction of a wide range of substituents.[14]

Detailed Experimental Protocol: Nickel-Catalyzed Synthesis of Primary Benzylamines from Benzyl Alcohols

This protocol is adapted from a robust methodology utilizing commercially available heterogeneous nickel catalysts and easy-to-handle ammonia sources.[11][13]

Objective: To synthesize a primary benzylamine from the corresponding benzyl alcohol via a "borrowing hydrogen" approach.

Materials:

  • Benzyl alcohol derivative (1.0 mmol)

  • Ammonium carbonate ((NH4)2CO3) (1.5 mmol)

  • Ni/Al2O3–SiO2 catalyst (e.g., 10 wt% Ni)

  • t-Amyl alcohol (3 mL)

  • Reaction vessel (e.g., microwave vial or pressure tube)

  • Stir bar

  • Heating mantle or oil bath with temperature control

  • Standard work-up and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • Vessel Preparation: To a clean, dry reaction vessel equipped with a stir bar, add the benzyl alcohol derivative (1.0 mmol), ammonium carbonate (1.5 mmol), and the Ni/Al2O3–SiO2 catalyst (typically 50-100 mg, catalyst loading may require optimization).

  • Solvent Addition: Add t-amyl alcohol (3 mL) to the vessel.

  • Sealing and Reaction: Securely seal the reaction vessel. Place the vessel in a preheated oil bath or heating mantle set to 140 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 140 °C for 18 hours. The progress of the reaction can be monitored by taking small aliquots (if feasible) and analyzing them by GC-MS or TLC.

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Dilute the reaction mixture with a suitable solvent such as ethyl acetate or dichloromethane. Filter the mixture through a pad of celite to remove the heterogeneous catalyst. Rinse the celite pad with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel to afford the desired primary benzylamine.

Self-Validation and Characterization:

  • The purity of the final product should be assessed by NMR (1H and 13C) and high-resolution mass spectrometry (HRMS) to confirm its identity and structure.[16]

  • The isolated yield should be calculated and compared to literature values for similar substrates.[13]

Case Studies: Impact in Drug Discovery

The true measure of a novel building block's value is its successful application in a drug discovery program.

  • Anti-Tuberculosis Agents: A series of novel benzylamine derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis.[16] The synthesis involved the reaction of substituted salicylaldehydes with various aromatic amines, followed by reduction. Several of these compounds exhibited significant anti-mycobacterial activity, highlighting the potential of this scaffold in developing new treatments for tuberculosis.[16]

  • Antifungal Agents: Phenyl-substituted benzylamines have been investigated as a novel class of antimycotics.[4] Structure-activity relationship (SAR) studies revealed that specific substitution patterns on the benzyl and phenyl rings are crucial for potent antifungal activity.[4]

  • Complement Factor D Inhibitors: In a fragment-based drug discovery approach, benzylamine-based ligands were identified that bind to an "unlocked" conformation of complement factor D, a serine protease implicated in several diseases.[17] This discovery of a new binding mode, enabled by the specific properties of the benzylamine scaffold, opens up new avenues for designing potent and selective inhibitors.[17]

Future Perspectives and Outlook

The field of novel benzylamine building blocks continues to evolve, driven by advances in synthetic methodology and a deeper understanding of the requirements for successful drug candidates.

  • Automation and High-Throughput Synthesis: The integration of automated synthesis platforms will enable the rapid generation of large libraries of diverse benzylamine derivatives for screening.

  • Computational Design: In silico methods, including molecular docking and quantum mechanics calculations, will play an increasingly important role in the rational design of novel benzylamine scaffolds with tailored properties for specific targets.

  • Bio-based Synthesis: The development of sustainable and environmentally friendly methods for producing benzylamines from renewable feedstocks, such as lignin-derived platform chemicals, is a growing area of interest.[11][13]

The continued exploration of novel benzylamine building blocks will undoubtedly lead to the discovery of new and improved therapeutics for a wide range of diseases.

References

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC. (n.d.). National Center for Biotechnology Information.
  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (2024, November 20). Blue Atlas.
  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. (2019, May 31). ACS Sustainable Chemistry & Engineering.
  • Benzylamine is an organic compound with the chemical formula. (2025, August 7). Pellos Group.
  • Benzylamines - Organic Chemistry Portal. (n.d.).
  • Benzylamine: A Versatile Primary Amine for Pharmaceutical Synthesis, Agrochemicals, and Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (2023, March 31). The Open Medicinal Chemistry Journal.
  • Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. (n.d.). Journal of Medicinal Chemistry.
  • Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. (2024, January 5). Open Access LMU.
  • Functionalization of benzylamine. (n.d.). ResearchGate.
  • Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. (n.d.). National Center for Biotechnology Information.
  • Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. (2018, August 23). National Center for Biotechnology Information.
  • α C‒H functionalization of benzylamines a, Strategy for the synthesis of chiral α-aryl amines. (n.d.). ResearchGate.
  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (n.d.). Indian Academy of Sciences.
  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024, August 31). MDPI.
  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed.
  • Benzimidazole: A Versatile Scaffold for Drug Discovery and Beyond - A Comprehensive Review of Synthetic Approaches and Recent Advancements in Medicinal Chemistry. (2023, October 10). ResearchGate.
  • Benzimidazole: A Versatile Scaffold for Drug Discovery and Beyond - A Comprehensive Review of Synthetic Approaches and Recent Advancements in Medicinal Chemistry. (2023, December 1). CoLab.

Sources

Foundational

[4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine supplier availability

An In-Depth Technical Guide to the Procurement and Application of [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine for Advanced Research Authored for Researchers, Scientists, and Drug Development Professionals Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Procurement and Application of [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

[4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine is a bespoke chemical entity of significant interest in contemporary medicinal chemistry, primarily due to its unique structural motifs—a cyclopropyl group and a substituted phenylmethanamine scaffold. These features are increasingly prevalent in clinical drug candidates for their ability to enhance metabolic stability, improve potency, and fine-tune pharmacokinetic profiles.[1][2] This guide provides a comprehensive analysis of the procurement landscape for this compound. Direct, off-the-shelf availability is highly limited, positioning custom synthesis as the primary acquisition route. We, therefore, present a validated, logical framework for its procurement, including a proposed synthetic pathway and a curated list of commercially available structural analogs that can serve as critical starting points or comparative compounds in research endeavors. This document is intended to serve as a practical workflow for research teams, enabling them to navigate the complexities of sourcing this high-value research chemical.

Compound Profile and Physicochemical Properties

[4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine is a specialized amine derivative. Its structure is characterized by a methyl-substituted benzene ring, an aminomethyl group, and a cyclopropylmethoxy ether linkage. The incorporation of a cyclopropyl ring is a well-established strategy in drug design to confer conformational rigidity and improve metabolic stability by blocking potential sites of oxidation.[1]

PropertyValueSource
IUPAC Name [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamineN/A
CAS Number 1375069-37-6[3]
Molecular Formula C12H17NODerived
Molecular Weight 191.27 g/mol Derived
Predicted pKa ~9.5 (amine)Estimated
Predicted LogP ~2.8Estimated

Commercial Availability and Procurement Strategy

Commercially Available Structural Analogs

For researchers requiring compounds with similar structural features for preliminary studies or as synthetic precursors, several analogs are commercially available. These molecules can provide valuable insights into structure-activity relationships (SAR) or serve as starting materials for a custom synthesis campaign.

Compound NameCAS NumberSupplier Example(s)Key Structural Difference
Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride58271-59-3MySkinRecipesLacks the 2-methyl substituent.[4]
(4-Cyclopropylphenyl)methanamine118184-67-1Sigma-AldrichLacks the methoxy linker and 2-methyl group.[5]
(1-(2-Methoxyphenyl)cyclopropyl)methanamine886365-72-6Sigma-AldrichDifferent substitution pattern and direct cyclopropyl-aryl bond.
(4-(cyclopropylmethoxy)-2-methylphenyl)(phenyl)methanoneNot AssignedChemicalBookA ketone precursor to the target amine.[6]
Recommended Procurement Workflow: Custom Synthesis

The most direct path to acquiring [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine is through a fee-for-service custom synthesis project with a specialized contract research organization (CRO).

Procurement Workflow cluster_planning Phase 1: Planning & Sourcing cluster_synthesis Phase 2: Synthesis & QC cluster_delivery Phase 3: Delivery Define_Specs Define Specifications (Purity >98%, Quantity) Identify_CROs Identify & Vet CROs (e.g., WuXi AppTec, Pharmaron, Syngene) Define_Specs->Identify_CROs Request_Quotes Request Quotations (Feasibility, Cost, Timeline) Identify_CROs->Request_Quotes Select_CRO Select CRO & Initiate Project Request_Quotes->Select_CRO Propose_Route Propose Synthetic Route (See Section 3) Select_CRO->Propose_Route Execute_Synth Execute Synthesis Propose_Route->Execute_Synth QC_Analysis QC Analysis (NMR, LC-MS, HPLC) Execute_Synth->QC_Analysis Review_Data Review Analytical Data QC_Analysis->Review_Data Approve_Shipment Approve & Ship Product Review_Data->Approve_Shipment Receive_Compound Receive & Log Compound Approve_Shipment->Receive_Compound

Caption: Recommended workflow for procuring the target compound via custom synthesis.

Proposed Retrosynthetic Analysis and Forward Synthesis

A key value proposition for a research team is to de-risk the custom synthesis process by providing a well-reasoned synthetic plan. Below is a proposed, high-yield pathway grounded in established organic chemistry principles.

The synthesis logically begins from commercially available 4-hydroxy-2-methylbenzonitrile. The key steps involve etherification to introduce the cyclopropylmethoxy group, followed by reduction of the nitrile to the primary amine.

Retrosynthetic Pathway

Retrosynthesis Target [4-(Cyclopropylmethoxy)-2- methylphenyl]methanamine Amine_Precursor 4-(Cyclopropylmethoxy)-2- methylbenzonitrile Target->Amine_Precursor Nitrile Reduction Phenol_Precursor 4-Hydroxy-2- methylbenzonitrile Amine_Precursor->Phenol_Precursor Williamson Ether Synthesis Building_Blocks Cyclopropylmethyl bromide + 4-Hydroxy-2-methylbenzonitrile Phenol_Precursor->Building_Blocks Disconnection

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Forward Synthesis Protocol

Step 1: Williamson Ether Synthesis

  • Reaction: 4-Hydroxy-2-methylbenzonitrile is reacted with (bromomethyl)cyclopropane in the presence of a base to form the cyclopropylmethoxy ether.

  • Reagents & Conditions:

    • Substrate: 4-Hydroxy-2-methylbenzonitrile (1.0 eq)

    • Alkylating Agent: (Bromomethyl)cyclopropane (1.2 eq)

    • Base: Potassium carbonate (K₂CO₃, 2.0 eq)

    • Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF)

    • Temperature: 60-80 °C, monitored by TLC/LC-MS until completion.

  • Work-up & Purification: The reaction mixture is filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, 4-(cyclopropylmethoxy)-2-methylbenzonitrile, is purified by column chromatography on silica gel.

Step 2: Nitrile Reduction to Primary Amine

  • Reaction: The nitrile group of 4-(cyclopropylmethoxy)-2-methylbenzonitrile is reduced to a primary amine.

  • Reagents & Conditions:

    • Substrate: 4-(cyclopropylmethoxy)-2-methylbenzonitrile (1.0 eq)

    • Reducing Agent: Lithium aluminum hydride (LiAlH₄, 2.0 eq) or Borane-THF complex (BH₃·THF, 3.0 eq)

    • Solvent: Anhydrous tetrahydrofuran (THF)

    • Temperature: 0 °C to reflux, reaction progress monitored by TLC/LC-MS.

  • Work-up & Purification: The reaction is carefully quenched at 0 °C by the sequential addition of water and aqueous sodium hydroxide (Fieser workup for LiAlH₄). The resulting slurry is filtered, and the filtrate is concentrated. The crude amine is purified by distillation or by forming the hydrochloride salt, which can be recrystallized to high purity.

Scientific Context and Potential Applications in Drug Discovery

The structural components of [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine suggest its potential as a valuable scaffold in medicinal chemistry, particularly for targeting enzymes and receptors where specific hydrophobic and hydrogen-bonding interactions are critical.

Role as a p38α MAP Kinase Inhibitor Scaffold

The 2-methylphenylamine moiety is a key pharmacophore in a class of potent and selective p38α MAP kinase inhibitors. For instance, the clinical candidate BMS-582949 features a 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino) core.[7] The title compound could serve as a novel building block to create analogs of such inhibitors, where the cyclopropylmethoxy group explores a different vector space within the kinase active site compared to the cyclopropylcarbamoyl group.

p38a_Pathway Stress Inflammatory Cytokines (TNF-α, IL-1β) p38a p38α MAP Kinase Stress->p38a MK2 MAPKAPK2 p38a->MK2 Pro_Inflammatory Pro-inflammatory Gene Expression MK2->Pro_Inflammatory Target_Compound [4-(Cyclopropylmethoxy)-2- methylphenyl]methanamine (Potential Inhibitor Scaffold) Target_Compound->p38a Inhibition

Caption: Potential role of the compound as a scaffold for p38α MAP kinase inhibitors.

Application in CNS Receptor Agonist/Antagonist Design

Substituted phenylmethanamine derivatives are common motifs in ligands for central nervous system (CNS) targets. For example, fluorinated 2-phenylcyclopropylmethylamines have been developed as selective serotonin 2C (5-HT2C) receptor agonists.[8] The unique combination of the cyclopropylmethoxy and methylphenyl groups in the title compound could be used to develop novel CNS-active agents with tailored selectivity and pharmacokinetic properties, potentially for treating disorders like depression, anxiety, or schizophrenia.[4]

Conclusion

[4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine represents a frontier molecule for researchers in drug discovery and chemical biology. While its procurement requires a strategic approach centered on custom synthesis, the scientific rationale for its use is compelling. Its structural similarity to known kinase inhibitors and CNS-active agents makes it a high-potential scaffold for developing next-generation therapeutics. This guide provides the necessary framework—from sourcing analogs to a detailed synthetic protocol—to empower research teams to successfully integrate this valuable compound into their discovery programs.

References

  • MySkinRecipes. Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. [Link]

  • PMC - PubMed Central. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. [Link]

  • Evo Blocks. (4-(2-Cyclopropylethyl)phenyl)methanamine. [Link]

  • PubChem - NIH. Cyclopropanemethanamine. [Link]

  • Penn State Research Database. Discovery of 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N- propylpyrrolo[1,2-f ][4][5][8]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. [Link]

  • PubChem. Cyclopropyl-(4-methoxythiophen-2-yl)methanone. [Link]

  • Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • PubMed. The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

Sources

Exploratory

Chemical safety data sheet (SDS) for 4-cyclopropylmethoxy-2-methylbenzylamine

This technical guide provides an in-depth operational framework for the safe handling, storage, and utilization of 4-cyclopropylmethoxy-2-methylbenzylamine (and its hydrochloride salt), a specialized intermediate used in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth operational framework for the safe handling, storage, and utilization of 4-cyclopropylmethoxy-2-methylbenzylamine (and its hydrochloride salt), a specialized intermediate used in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of GPCR modulators and enzyme inhibitors.

Operational Safety, Chemical Stability, and Handling Protocols

Part 1: Molecular Profile & Identification

Rationale: Accurate identification is the first line of defense. This compound is frequently supplied as a hydrochloride salt to improve stability, but in situ generation of the free base presents distinct volatility and corrosivity hazards.

Chemical Identity
ParameterDetail
Chemical Name 4-(Cyclopropylmethoxy)-2-methylbenzylamine
Common Salt Form Hydrochloride (HCl)
CAS Number (HCl) 2270908-96-6
Molecular Formula C₁₂H₁₇NO (Free Base) / C₁₂H₁₈ClNO (HCl Salt)
Molecular Weight 191.27 g/mol (Base) / 227.73 g/mol (HCl)
Structural Features Primary Benzylamine (Nucleophilic/Basic), Cyclopropyl Ether (Lipophilic/Acid-Sensitive), Ortho-Methyl (Steric Hindrance)
Physical Properties (Derived & Observed)
  • Appearance: White to off-white crystalline solid (HCl salt); Colorless to pale yellow oil (Free Base).

  • Solubility: High solubility in DMSO, Methanol, and Water (HCl salt). Free base is soluble in DCM, EtOAc.

  • Acidity (pKa): ~9.5 (Conjugate acid of the amine).

  • Hygroscopicity: The HCl salt is hygroscopic . Moisture absorption leads to clumping and hydrolysis risks.

Part 2: Hazard Characterization (The "Why")

Expert Insight: Standard SDSs often list generic hazards. For drug development, we must understand the mechanism of toxicity to design effective controls.

Toxicology & Reactivity Logic
  • Primary Amine Functionality (Corrosivity):

    • Mechanism: The benzylic amine is a strong nucleophile. Upon contact with biological tissue (skin/mucosa), it reacts with cellular lipids and proteins, causing saponification and necrosis.

    • Result: Skin Corr. 1B (Causes severe skin burns and eye damage).

  • Cyclopropylmethoxy Group (Metabolic Alert):

    • Mechanism: While chemically stable under neutral conditions, cyclopropyl ethers can undergo metabolic activation (via CYP450) or acid-catalyzed ring opening, potentially generating reactive aldehydes.

    • Result: Treat as a potential Skin Sensitizer and Irritant .

  • Incompatibility:

    • Oxidation: Benzylamines readily oxidize in air to form imines or benzaldehydes, degrading purity.

    • Carbamate Formation: Reacts rapidly with atmospheric CO₂ to form carbamate salts (white crust formation).

GHS Classification (Harmonized)
  • H314: Causes severe skin burns and eye damage.

  • H302: Harmful if swallowed.

  • H335: May cause respiratory irritation.[1]

Part 3: Operational Safety Protocols

Directive: These protocols are self-validating. If the visual check (e.g., color change) fails, the protocol halts.

Storage Strategy (The "Inert Chain")

To maintain the integrity of the "cyclopropylmethoxy" pharmacophore and prevent amine oxidation:

  • Atmosphere: Store under Argon or Nitrogen .

  • Temperature: Refrigerate at 2–8°C .

  • Container: Amber glass with a PTFE-lined cap. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.

  • Validation: Upon opening, the solid should be free-flowing. If the solid is sticky or yellowed, perform H-NMR to check for oxidation (aldehyde peak ~10 ppm) or carbamate formation.

Handling Workflow (Diagram)

The following Graphviz diagram outlines the mandatory decision logic for handling this compound to prevent exposure and degradation.

HandlingProtocol Start Start: Retrieve Container CheckSeal Check Seal Integrity (Argon/Parafilm) Start->CheckSeal VisualCheck Visual Inspection: White Solid vs. Yellow/Sticky CheckSeal->VisualCheck Decision Is Material Intact? VisualCheck->Decision Quarantine QUARANTINE Perform NMR/LCMS (Check for Oxidation) Decision->Quarantine No (Yellow/Sticky) Weighing Weighing Protocol: Inside Fume Hood Antistatic Gun Required Decision->Weighing Yes (White/Free-flowing) Dissolution Dissolution: Add Solvent (MeOH/DMSO) Avoid strong acids initially Weighing->Dissolution Reseal Reseal: Purge Headspace with Argon Apply Parafilm Dissolution->Reseal

Caption: Operational logic for retrieving and dispensing 4-cyclopropylmethoxy-2-methylbenzylamine to ensure integrity.

Part 4: Emergency Response & Stability

Expertise: In the event of a spill, water is not the immediate neutralizer for the bulk solid due to heat generation.

Spill Response Matrix
ScenarioImmediate ActionNeutralization Agent
Solid Spill (Bench) Evacuate area. Do not sweep (dust risk).Cover with weak acid absorbent (e.g., Citric acid/Sand mix). Scoop into waste.
Liquid Spill (Solution) Absorb with vermiculite.Wash area with 5% Acetic Acid, then water.
Skin Contact Do NOT use vinegar. Rinse with water for 15 min.[2] PEG 400 wash is effective for lipophilic amines.
Eye Contact Irrigate immediately.[1][3]Isotonic saline or water (15+ mins). Seek ophthalmologist.
Chemical Stability Profile
  • Acid Sensitivity: The cyclopropyl ring is strained. Strong Lewis acids (e.g., BBr₃, AlCl₃) or hot mineral acids may cleave the ether or open the ring. Use mild conditions (e.g., TFA, HCl in dioxane) for deprotection steps elsewhere in the molecule.

  • Base Sensitivity: Stable.

  • Thermal: Stable up to ~150°C (HCl salt). Free base may distill/degrade >100°C.

Part 5: Synthesis & Application Context

Context: This molecule is a "privileged scaffold" intermediate. The ortho-methyl group provides conformational restriction, while the para-cyclopropylmethoxy group adds metabolic stability and lipophilicity compared to a standard methoxy group.

Common Synthetic Utility

It is typically used in Reductive Amination or Amide Coupling reactions to install the benzylamine headgroup onto a core scaffold (e.g., Indazole, Pyridine, or Pyrrole cores).

Standard Coupling Protocol (Example):

  • Activation: Carboxylic acid core is activated (HATU/DIEA).

  • Addition: 4-cyclopropylmethoxy-2-methylbenzylamine (HCl) is added.

  • Base: Critical Step – Add excess base (3.0 eq. DIEA or TEA) to liberate the free amine from the HCl salt in situ.

  • Monitoring: Monitor disappearance of the amine via LCMS (Amine peak usually elutes early/polar).

Reaction Pathway Visualization

ReactionScheme Core Acid Core (R-COOH) Coupling Activation: HATU / DMF Base (DIEA) Core->Coupling Amine Target Amine (HCl) (CAS 2270908-96-6) Amine->Coupling In-situ Free Basing Product Amide Product (R-CO-NH-Benzyl...) Coupling->Product Amide Bond Formation

Caption: Typical application in drug discovery: Amide coupling requiring in-situ neutralization of the HCl salt.

References

  • Matrix Scientific. (2024). Safety Data Sheet: 4-Cyclopropylmethoxy-2-methylbenzylamine hydrochloride. Retrieved from (Search CAS: 2270908-96-6).

  • PubChem. (2024). Compound Summary: Benzylamine Derivatives and Toxicity. National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: 4-Methoxy-2-methylbenzylamine (Read-Across Analog). Retrieved from [Link]

  • Google Patents. (2010). Indazolesulfonylurea derivative and intermediate for its production. Patent AU674240B2.

Sources

Protocols & Analytical Methods

Method

Reagents for alkylation of 4-amino-3-methylphenol with cyclopropylmethyl bromide

This Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the specific challenges of alkylating 4-amino-3-methylphenol with cyclopropylmethyl bromide , focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the specific challenges of alkylating 4-amino-3-methylphenol with cyclopropylmethyl bromide , focusing on chemoselectivity (O- vs. N-alkylation) and electrophile stability.[1][2]

Executive Summary

The alkylation of 4-amino-3-methylphenol presents a classic chemoselectivity challenge due to the presence of two nucleophilic sites: the phenolic hydroxyl group and the primary aniline.[1] Furthermore, the electrophile, cyclopropylmethyl bromide (CPMB), is susceptible to homoallylic rearrangement under


 conditions.

This guide provides two validated protocols:

  • Protocol A (Direct O-Alkylation): Uses basicity gating (

    
     control) for rapid, scalable synthesis.[2]
    
  • Protocol B (Protection-Deprotection): Uses an imine masking strategy for ultra-high purity requirements.[1][2]

Mechanistic Insight & Reagent Selection

The Chemoselectivity Challenge

The reaction outcome is dictated by the acidity difference between the phenol and the aniline.

  • Phenol (

    
     ~10):  Readily deprotonated by weak inorganic bases (
    
    
    
    ,
    
    
    ) to form the phenoxide , a hard and potent nucleophile.
  • Aniline (

    
     ~4-5 for conjugate acid):  Remains neutral under these conditions.[1][2] While nucleophilic, it is outcompeted by the anionic phenoxide in polar aprotic solvents.
    
The Electrophile Stability (The "Cyclopropyl" Problem)

Cyclopropylmethyl halides are prone to ring-opening rearrangements if a carbocation develops (


 pathway).
  • Risk: Formation of cyclobutyl or allyl impurities.[1][2]

  • Solution: Force an

    
     mechanism . High concentration of a good nucleophile (phenoxide), polar aprotic solvent, and the addition of Iodide (
    
    
    
    ) to facilitate Finkelstein exchange (R-Br
    
    
    R-I) accelerates the direct displacement, bypassing the carbocation intermediate.
Reagent Selection Matrix
ComponentRecommended ReagentFunction & Rationale
Base

(Potassium Carbonate)
Standard. Sufficiently basic to deprotonate phenol (

10) but not strong enough to deprotonate the amine (

>25).[1][2]
Alt. Base

(Cesium Carbonate)
High-Speed. The "Cesium Effect" (higher solubility in organic solvents) accelerates the reaction, useful for sluggish electrophiles.
Solvent DMF or NMP Polar Aprotic. Solvates cations (

), leaving the phenoxide "naked" and highly reactive for

.
Additive KI or TBAI (10 mol%)Catalyst. Converts CPMB to the more reactive Cyclopropylmethyl Iodide in situ, increasing rate and reducing rearrangement risk.
Avoid

(Sodium Hydride)
Risk. Too strong; may deprotonate the amine or cause over-alkylation.
Avoid Protic Solvents (MeOH,

)
Risk. Solvates the nucleophile (reducing reactivity) and promotes

rearrangement.

Visualizing the Pathway

The following diagram illustrates the kinetic competition and the logic behind the chosen conditions.

ReactionPathways Substrate 4-Amino-3-methylphenol Base Base (K2CO3) Substrate->Base Deprotonation Phenoxide Phenoxide Anion (Strong Nucleophile) Base->Phenoxide Fast Amine Neutral Amine (Moderate Nucleophile) Base->Amine No Reaction CPMB Cyclopropylmethyl Bromide (Electrophile) Phenoxide->CPMB SN2 Attack (Major) O_Product O-Alkylated Product (Target) Phenoxide->O_Product Amine->CPMB SN2 Attack (Minor) N_Product N-Alkylated Product (Impurity) Amine->N_Product Rearrange Ring-Opened Byproducts CPMB->Rearrange SN1 (If solvent protic)

Figure 1: Mechanistic pathway showing the selectivity gate provided by mild bases (


), favoring phenoxide formation and O-alkylation.[1]

Experimental Protocols

Protocol A: Direct Chemoselective O-Alkylation

Best for: Routine synthesis, scale-up, and time-efficiency.[1]

Materials:

  • 4-Amino-3-methylphenol (1.0 eq)[1][2]

  • Cyclopropylmethyl bromide (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq)

  • DMF (Dimethylformamide), anhydrous (5 mL per gram of substrate)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve 4-Amino-3-methylphenol in anhydrous DMF.

  • Deprotonation: Add

    
     and KI.[2] Stir at room temperature for 15 minutes. The suspension may darken slightly as the phenoxide forms.
    
  • Addition: Add Cyclopropylmethyl bromide dropwise via syringe.

  • Reaction: Heat the mixture to 60°C .

    • Critical: Do not exceed 80°C to prevent cyclopropyl ring opening.[1][2]

    • Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[1][2] Reaction typically completes in 4–6 hours.[2]

  • Workup:

    • Cool to room temperature.[2][3]

    • Pour mixture into ice-cold water (10x reaction volume). The product often precipitates.[2]

    • If solid: Filter and wash with water.[2]

    • If oil: Extract with Ethyl Acetate (3x).[2] Wash combined organics with water (2x) and brine (1x) to remove DMF.[2]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0

    
     30% EtOAc in Hexanes).
    

Validation Data:

  • 1H NMR (DMSO-d6): Look for the disappearance of the phenolic -OH (approx 8-9 ppm) and the retention of the aniline -NH2 broad singlet (approx 4.5 ppm).[1] The cyclopropyl -CH2-O- doublet should appear around 3.7-3.9 ppm.[1][2]

Protocol B: High-Fidelity O-Alkylation (Schiff Base Protection)

Best for: Cases where N-alkylation impurities (>5%) are observed in Protocol A.[1][2]

Concept: Temporarily "mask" the amine as a benzylidene imine to block nucleophilicity completely.[2]

Step-by-Step:

  • Protection: Reflux 4-Amino-3-methylphenol (1.0 eq) with Benzaldehyde (1.0 eq) in Ethanol for 2 hours. Cool to crystallize the Schiff Base (Imine). Filter and dry.[1][2]

  • Alkylation: Dissolve the Schiff Base in DMF. Add

    
     (2.0 eq) and CPMB (1.2 eq).[2] Heat at 60°C for 6 hours.
    
  • Hydrolysis (Deprotonation): Add 2N HCl to the reaction mixture and stir at RT for 1 hour. This cleaves the imine, regenerating the free amine.

  • Isolation: Neutralize with

    
     to pH 8-9. Extract with EtOAc.[2][4]
    

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion Poor nucleophilicity or "dead" electrophile.[1][2]Add Cs2CO3 (0.5 eq) to boost solubility.[2] Ensure KI is fresh.
N-Alkylation Observed Base too strong or temperature too high.[1][2]Switch to Protocol B (Protection). Lower temp to 50°C.
Ring-Opened Impurities

character dominant.[1][2]
Ensure solvent is Anhydrous .[2] Increase nucleophile conc. (reduce solvent volume).[2]
Dark/Tar Formation Oxidation of aminophenol.[1][2]Sparge solvents with Nitrogen/Argon.[2] Add antioxidant (e.g., sodium dithionite) during workup.

Workflow Visualization

ExperimentalWorkflow Start Start: 4-Amino-3-methylphenol Dissolve Dissolve in DMF Add K2CO3 + KI Start->Dissolve React Add CPMB Heat 60°C, 4-6h Dissolve->React Check Check LCMS/TLC React->Check Check->React Incomplete (Add more CPMB) Quench Pour into Ice Water Check->Quench Complete Extract Extract (EtOAc) Wash (Brine) Quench->Extract Purify Column Chromatography or Recrystallization Extract->Purify Final Pure O-Alkylated Product Purify->Final

Figure 2: Standard operational workflow for Protocol A.

References

  • Wang, R., & Xu, J. (2010).[5] Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.[6]

    • Establishes the base/solvent protocols for distinguishing phenol vs. aniline reactivity.
  • Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2]

    • Authoritative text on SN2 vs SN1 competition and cyclopropylmethyl rearrangements.
  • BenchChem Technical Support. (2025). Synthesis of 4-Fluoro-2-methoxy-N-methylaniline (Analogous Chemistry).

    • Provides industrial context for aminophenol alkyl
  • European Commission. (2006).[2] SCCP Opinion on 4-Amino-m-cresol.[1][2][7]

    • Provides physical property data and stability profiles for the substr
  • PubChem. (2025).[2] 4-Amino-3-methylphenol Compound Summary.

    • Source for pKa and solubility d

Sources

Application

Application Notes and Protocols for Amide Coupling Reactions Using [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine

Introduction: A Privileged Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the strategic incorporation of unique structural motifs is paramount for the development of novel therapeutics with e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of unique structural motifs is paramount for the development of novel therapeutics with enhanced pharmacological profiles.[1][2] [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine emerges as a key building block, offering a compelling combination of features. The cyclopropyl group is a well-established bioisostere for moieties like gem-dimethyl or vinyl groups, often conferring improved metabolic stability and binding affinity by providing conformational rigidity.[1] The methoxy and ortho-methyl substituents on the phenyl ring further modulate the electronic and steric properties of the molecule, making it a valuable synthon for creating diverse chemical libraries. This primary amine serves as a crucial handle for amide bond formation, one of the most fundamental and frequently utilized reactions in drug discovery.[3][4][5]

This guide provides a comprehensive overview of the use of [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine in amide coupling reactions. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer troubleshooting strategies to navigate the challenges associated with this sterically hindered amine.

Mechanistic Principles of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier.[6] Coupling reagents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine.

A common class of coupling reagents is the carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7][8] The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards the amine.[9] However, this intermediate can also undergo an intramolecular rearrangement to form a stable N-acylurea, a common side product that can be difficult to remove.[9]

To mitigate this side reaction and improve reaction efficiency, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, while still being sufficiently reactive towards the amine.[6]

Uronium/aminium salt-based coupling reagents, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), represent another powerful class of activating agents.[6] These reagents directly react with the carboxylate to form a highly reactive OAt-active ester, which then rapidly couples with the amine.[6]

AmideCouplingMechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (e.g., O-Acylisourea, OAt-ester) RCOOH->ActivatedEster + Coupling Reagent CouplingReagent Coupling Reagent (e.g., EDC, HATU) Amide Amide (R-CONH-R') ActivatedEster->Amide + Amine Amine Amine (R'-NH2) Amine->Amide Nucleophilic Attack Byproduct Byproduct (e.g., DCU, HOBt)

Figure 1: Generalized workflow for amide coupling reactions.

Challenges with Sterically Hindered Amines

The presence of the ortho-methyl group in [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine introduces significant steric hindrance around the nucleophilic amine. This can impede the approach of the amine to the activated carboxylic acid, leading to slower reaction rates and lower yields.[3][4][10] Standard coupling conditions that work well for unhindered amines may prove ineffective for this substrate.[10][11] Therefore, careful selection of coupling reagents and optimization of reaction conditions are crucial for successful amide bond formation.

Experimental Protocols

The following protocols are provided as starting points for the amide coupling of [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine with a generic carboxylic acid. Optimization may be required depending on the specific substrates.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol utilizes the water-soluble carbodiimide EDC in conjunction with HOBt to minimize side reactions.

Materials:

  • [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF or DCM (0.1-0.5 M), add HOBt (1.2 equiv) and EDC (1.2 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine (1.1 equiv) followed by DIPEA (2.0 equiv).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HATU Mediated Coupling

This protocol employs the highly efficient uronium salt-based coupling reagent HATU, which is often effective for hindered substrates.

Materials:

  • [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine

  • Carboxylic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, dissolve the carboxylic acid (1.0 equiv), [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine (1.1 equiv), and HATU (1.2 equiv) in anhydrous DMF (0.1-0.5 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0-3.0 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and purification are the same as in Protocol 1.

Comparative Data of Common Coupling Reagents

The choice of coupling reagent can significantly impact the outcome of the reaction, especially with a sterically hindered amine. The following table provides a general comparison of common coupling reagents.

Coupling ReagentAdditiveTypical SolventRelative ReactivityCommon Side ProductsCost
EDC HOBt/HOAtDMF, DCMModerateN-acylurea

DCC HOBt/HOAtDCM, THFModerateDicyclohexylurea (DCU)$
HATU NoneDMF, NMPHighTetramethylurea

HBTU NoneDMF, NMPHighTetramethylurea

$
PyBOP NoneDMF, DCMHighHMPA (carcinogenic)

$

Note: Relative reactivity and cost are general indicators and can vary. For sterically hindered amines like [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine, higher reactivity reagents like HATU are often preferred.

Troubleshooting

TroubleshootingWorkflow Start Low Yield or No Reaction CheckReagents Check Reagent Quality and Stoichiometry Start->CheckReagents CheckStericHindrance Assess Steric Hindrance of Both Partners Start->CheckStericHindrance IncreaseTemp Increase Reaction Temperature CheckReagents->IncreaseTemp Reagents OK PreActivation Optimize Pre-activation Time CheckReagents->PreActivation ChangeSolvent Change Solvent (e.g., to NMP, DMAc) IncreaseTemp->ChangeSolvent No Improvement Success Reaction Improved IncreaseTemp->Success Improvement ChangeCouplingReagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) ChangeSolvent->ChangeCouplingReagent No Improvement ChangeCouplingReagent->Success PreActivation->Success CheckStericHindrance->ChangeCouplingReagent

Figure 2: A decision-making workflow for troubleshooting challenging amide coupling reactions.

Low or No Yield:

  • Cause: Incomplete activation of the carboxylic acid or insufficient reactivity of the activated intermediate towards the hindered amine.[12]

  • Solution: Switch to a more powerful coupling reagent like HATU. Consider increasing the reaction temperature (e.g., to 40-50 °C) and reaction time. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediate.

Formation of Side Products:

  • Cause: With carbodiimide-based methods, the formation of N-acylurea is a common side reaction.[9]

  • Solution: Ensure the use of an additive like HOBt or HOAt. The order of addition is also critical; pre-activating the carboxylic acid before adding the amine can minimize side reactions.[12]

Difficulty in Purification:

  • Cause: Byproducts from the coupling reaction (e.g., DCU from DCC) can be difficult to remove.

  • Solution: Use a water-soluble coupling reagent like EDC, where the urea byproduct can be removed with an aqueous workup.[9]

Conclusion

[4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine is a valuable building block for the synthesis of novel compounds in drug discovery. While its sterically hindered nature presents challenges for amide coupling reactions, these can be overcome through the careful selection of highly reactive coupling reagents, such as HATU, and the optimization of reaction conditions. The protocols and troubleshooting guide provided herein serve as a solid foundation for researchers to successfully incorporate this promising scaffold into their synthetic endeavors.

References

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • Nakajima, N., & Tanaka, S. (2009). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Journal of Peptide Science, 15(10), 687-694. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Retrieved from [Link]

  • University of Copenhagen Research Portal. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(4), 237-240. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Organic Chemistry Tutor. (2026, January 29). Carbodiimide Coupling: The Better Alternative for Amide Synthesis [Video]. YouTube. Retrieved from [Link]

  • Bode, J. W. (2016). The synthesis of sterically hindered amides. PubMed. Retrieved from [Link]

  • Semantic Scholar. (2016, January 14). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride. Retrieved from [Link]

  • An, G., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(2), 347-350. Retrieved from [Link]

  • Evotec. (n.d.). (4-(2-Cyclopropylethyl)phenyl)methanamine. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]

  • Amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]

  • Longdom Publishing. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014074715A1 - Cyclopropyl amide derivatives.
  • The Journal of Organic Chemistry. (2022, November 4). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]

  • Molecules. (2023, March 14). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Retrieved from [Link]

  • Google Patents. (n.d.). CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.

Sources

Method

Synthesis of Pharmaceutical Intermediates Featuring the Cyclopropylmethoxy Group: A Detailed Guide for Drug Development Professionals

Abstract The cyclopropylmethoxy moiety is a privileged structural motif in modern medicinal chemistry, prized for its ability to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopropylmethoxy moiety is a privileged structural motif in modern medicinal chemistry, prized for its ability to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[1][2] This guide provides an in-depth exploration of the synthetic strategies for preparing pharmaceutical intermediates containing this valuable functional group. We will delve into the mechanistic underpinnings of key reactions, present detailed, field-proven protocols, and offer insights into the purification and characterization of these crucial building blocks. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of the cyclopropylmethoxy group in their therapeutic candidates.

Introduction: The Strategic Importance of the Cyclopropylmethoxy Group in Drug Design

The cyclopropyl group, a three-membered carbocycle, imparts a unique set of properties to a molecule.[3] Its rigid structure can lock in a desired conformation, while the strained ring system alters the electronic character of adjacent bonds, often leading to increased metabolic stability by making C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] When incorporated as a cyclopropylmethoxy group, these benefits are extended, offering a versatile linker that can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5] The methoxy portion can also participate in crucial hydrogen bonding interactions within a biological target.[5][6] The strategic incorporation of this group has been a key factor in the success of numerous approved drugs.[1][7]

Core Synthetic Strategies: A Tale of Two Precursors

The synthesis of cyclopropylmethoxy-containing intermediates generally converges on two primary strategies, both of which rely on the Williamson ether synthesis.[8][9][10][11] This venerable yet highly effective S(_N)2 reaction involves the coupling of an alkoxide with an alkyl halide.[12][13] The two divergent approaches are dictated by the choice of the key starting materials:

  • Strategy A: Nucleophilic attack by a phenoxide or alkoxide on (bromomethyl)cyclopropane.

  • Strategy B: Nucleophilic attack by the alkoxide of cyclopropylmethanol on an appropriate alkyl halide.

The choice between these strategies is often dictated by the availability and cost of starting materials, as well as the overall synthetic route for the target pharmaceutical ingredient.

Synthesis of Key Precursors

A reliable and efficient synthesis of the key precursors, (bromomethyl)cyclopropane and cyclopropylmethanol, is paramount.

Preparation of (Bromomethyl)cyclopropane

(Bromomethyl)cyclopropane is a versatile reagent for introducing the cyclopropylmethyl group.[14][15][16] A common and effective method for its synthesis involves the bromination of cyclopropylmethanol.

Protocol 1: Synthesis of (Bromomethyl)cyclopropane from Cyclopropylmethanol

This protocol details the bromination of cyclopropylmethanol using phosphorus tribromide (PBr(_3)) in N,N-dimethylformamide (DMF).[14]

Materials:

  • Cyclopropylmethanol

  • Phosphorus tribromide (PBr(_3))

  • N,N-Dimethylformamide (DMF), anhydrous

  • Four-neck round-bottom flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Vacuum distillation apparatus

Procedure:

  • In a four-neck flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add 95.5 g of anhydrous N,N-dimethylformamide.[14]

  • Cool the flask to an internal temperature of 0-5 °C using an ice bath.[14]

  • Slowly add 20.0 g of phosphorus tribromide dropwise to the stirred DMF, ensuring the temperature is maintained between 0-5 °C.[14]

  • After the addition of PBr(_3) is complete, cool the reaction mixture to -10 °C.[14]

  • Slowly add 8.0 g of cyclopropylmethanol dropwise to the reaction mixture, maintaining the temperature at or below -10 °C.[14]

  • Once the addition of cyclopropylmethanol is complete, allow the reaction to stir at this temperature for 40 hours.[14]

  • Upon completion, the reaction mixture is carefully washed with water.

  • The final product, (bromomethyl)cyclopropane, is isolated by vacuum distillation.[14]

Expected Yield and Purity: This method has been reported to have a high conversion rate of cyclopropylmethanol and high selectivity for (bromomethyl)cyclopropane, with minimal formation of by-products.[14] A yield of approximately 77.5% with a purity of >97% can be expected.[17]

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is conducted at low temperatures (-10 °C to 5 °C) to control the exothermic nature of the reaction between PBr(_3) and DMF, and to minimize the formation of by-products.

  • Slow Addition: The dropwise addition of reagents is crucial to maintain temperature control and prevent runaway reactions.

  • Anhydrous Conditions: The use of anhydrous DMF is important as PBr(_3) reacts with water.

Preparation of Cyclopropylmethanol

Cyclopropylmethanol is another key starting material.[18] While it can be prepared by the reduction of cyclopropanecarboxylic acid or its esters, a more economical and scalable approach involves the hydrogenation of cyclopropanecarboxaldehyde.[19][20]

Protocol 2: Synthesis of Cyclopropylmethanol via Hydrogenation

This protocol describes the hydrogenation of cyclopropanecarboxaldehyde using a Raney nickel catalyst.[19]

Materials:

  • Cyclopropanecarboxaldehyde

  • Raney nickel (catalyst)

  • Hydrogen gas

  • Hydrogenation reactor

  • Inert solvent (e.g., heptane or cyclohexane) (optional)

Procedure:

  • Charge the hydrogenation reactor with cyclopropanecarboxaldehyde and the Raney nickel catalyst. An inert solvent can be used if desired.[20]

  • Pressurize the reactor with hydrogen gas to approximately 3 to 8 bar.[19]

  • Maintain the reaction temperature between 20 °C and 50 °C.[20]

  • Monitor the reaction progress by hydrogen uptake. The hydrogenation typically stops after the formation of cyclopropylmethanol.[19]

  • Upon completion, carefully filter the catalyst from the reaction mixture.

  • The cyclopropylmethanol can be purified by distillation.

Expected Yield: The selectivity of this conversion is typically in the range of 93-100%.[19][20]

Causality Behind Experimental Choices:

  • Catalyst Choice: Raney nickel and Raney cobalt are effective catalysts for this transformation, offering high selectivity under mild conditions.[19]

  • Mild Conditions: The use of relatively low pressure and temperature makes this process more economical and safer for large-scale production compared to methods requiring high-pressure hydrogenation.[19][20]

Williamson Ether Synthesis: Crafting the Cyclopropylmethoxy Moiety

With the key precursors in hand, the cyclopropylmethoxy group can be installed using the Williamson ether synthesis.

Strategy A: Alkylation with (Bromomethyl)cyclopropane

This strategy is exemplified by the synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol, a precursor for the β-blocker Betaxolol.[21]

Protocol 3: Synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol

Materials:

  • 4-(2-hydroxyethyl)phenol

  • (Bromomethyl)cyclopropane

  • Potassium tert-butoxide

  • Anhydrous solvent (e.g., THF or DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-(2-hydroxyethyl)phenol in a suitable anhydrous solvent.

  • Add potassium tert-butoxide to the solution and stir. The strong base deprotonates both the phenolic and the primary hydroxyl groups.[21]

  • Add (bromomethyl)cyclopropane to the reaction mixture.

  • Heat the reaction to 50 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically around 1 hour).[21]

  • Cool the reaction to room temperature and quench by the careful addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash chromatography.[21]

Expected Yield: A yield of approximately 31% with 95% purity has been reported for this specific transformation.[21]

Visualization of Reaction Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_workup Workup & Purification cluster_product Product A 4-(2-hydroxyethyl)phenol C Potassium tert-butoxide Anhydrous Solvent 50 °C, 1 hr A->C B (Bromomethyl)cyclopropane B->C D Quench with Water C->D Reaction E Extraction D->E F Drying & Solvent Removal E->F G Flash Chromatography F->G H 4-(2-(cyclopropylmethoxy)ethyl)phenol G->H

Caption: Workflow for the synthesis of a cyclopropylmethoxy intermediate via Strategy A.

Phase Transfer Catalysis for Enhanced Efficiency

For industrial applications, phase transfer catalysis (PTC) can significantly improve the efficiency of the Williamson ether synthesis.[8][12][22] PTC facilitates the reaction between reactants in immiscible phases, often an aqueous phase containing the alkoxide and an organic phase containing the alkyl halide.[23][24]

Conceptual Advantages of PTC:

  • Milder Reaction Conditions: Avoids the need for strong, anhydrous bases and solvents.

  • Increased Reaction Rates: The phase transfer catalyst shuttles the alkoxide into the organic phase, increasing its effective concentration and accelerating the reaction.

  • Simplified Workup: Often leads to cleaner reactions and easier product isolation.

Common Phase Transfer Catalysts:

  • Tetrabutylammonium bromide

  • 18-crown-6

Purification and Characterization of Cyclopropylmethoxy Intermediates

The purification of pharmaceutical intermediates is a critical step to ensure the quality and safety of the final active pharmaceutical ingredient (API).[25][26]

Purification Techniques

A multi-step purification strategy is often employed, which may include:

  • Crystallization: A primary method for purifying solid intermediates.

  • Liquid-Liquid Extraction: To remove water-soluble impurities.

  • Flash Chromatography: A standard technique for purifying organic compounds.[25]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, especially for challenging separations.[26]

The choice of purification method will depend on the physical properties of the intermediate and the nature of the impurities. A common purification strategy involves an initial workup with extraction, followed by flash chromatography, and potentially a final crystallization step to obtain a highly pure product.[27]

Characterization Methods

The structure and purity of the synthesized intermediates must be rigorously confirmed.

Table 1: Key Characterization Techniques

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the connectivity of atoms and the number of protons and carbons in different chemical environments.[28][29]
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound and can be used to quantify the amount of product and any impurities.[30]
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.

Expected NMR Spectral Features:

For a typical cyclopropylmethoxy-containing intermediate, the following characteristic signals would be expected in the ¹H NMR spectrum:

  • A complex multiplet in the upfield region (typically 0.2-0.6 ppm) corresponding to the cyclopropyl ring protons.

  • A doublet around 3.8 ppm for the -OCH₂- protons adjacent to the cyclopropyl ring.

The ¹³C NMR spectrum would show characteristic signals for the cyclopropyl carbons and the methylene carbon of the methoxy group.[31][32]

Conclusion

The preparation of pharmaceutical intermediates containing cyclopropylmethoxy groups is a well-established field with robust and scalable synthetic methodologies. The Williamson ether synthesis remains the cornerstone of this chemistry, with modern adaptations such as phase transfer catalysis offering significant advantages for industrial-scale production. A thorough understanding of the synthesis of the key precursors, coupled with rigorous purification and characterization, is essential for the successful incorporation of this valuable moiety into next-generation therapeutics.

References

  • Cyclopropylmethanol: Properties, Applications, and Synthesis. Available from: [Link]

  • Process for the preparatoin of cyclopropylmethanol - Justia Patents. Available from: [Link]

  • DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google Patents.
  • US5728896A - Process for the preparation of hydroxymethyl-cyclopropane - Google Patents.
  • CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate - Google Patents.
  • WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents.
  • Williamson ether synthesis - Wikipedia. Available from: [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. Available from: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available from: [Link]

  • Williamson ether synthesis - chemeurope.com. Available from: [Link]

  • Williamson Ether Synthesis - ChemTalk. Available from: [Link]

  • Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol - MDPI. Available from: [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Available from: [Link]

  • (PDF) Synthesis and Pharmacology of 1-Methoxy Analogs of - Amanote Research. Available from: [Link]

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. Available from: [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF - ResearchGate. Available from: [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - MDPI. Available from: [Link]

  • Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation - PMC. Available from: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]

  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. Available from: [Link]

  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. Available from: [Link]

  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC - NIH. Available from: [Link]

  • An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. Available from: [Link]

  • The role of the methoxy group in approved drugs - PubMed. Available from: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]

  • The role of the methoxy group in approved drugs | Request PDF - ResearchGate. Available from: [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. Available from: [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. Available from: [Link]

  • Separation and purification applications for mutagenic impurities. Available from: [Link]

  • Archives in Chemical Research Exploring NMR Spectroscopy: A Window into Molecular Structure - Prime Scholars. Available from: [Link]

  • NMR Spectroscopy: Unveiling Compound Structure (Full Lesson) | Sketchy MCAT. Available from: [Link]

  • Combining purification techniques in a multistep approach - Cytiva. Available from: [Link]

  • Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC. Available from: [Link]

Sources

Application

Application Note: High-Fidelity Handling and Storage of Air-Sensitive Benzylamine Derivatives

Abstract Benzylamine derivatives are ubiquitous pharmacophores in drug discovery but present distinct stability challenges in their free-base form. Unlike their hydrochloride salt counterparts, free-base benzylamines pos...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzylamine derivatives are ubiquitous pharmacophores in drug discovery but present distinct stability challenges in their free-base form. Unlike their hydrochloride salt counterparts, free-base benzylamines possess a lone pair on the nitrogen atom that is highly reactive toward atmospheric carbon dioxide (


) and benzylic protons susceptible to autoxidation. This guide provides a mechanistic understanding of these degradation pathways and establishes a rigorous, self-validating protocol for their handling, storage, and purification.

The Chemistry of Vulnerability

To handle these compounds effectively, one must understand the specific failure modes. Benzylamines degrade via two primary non-enzymatic pathways upon exposure to ambient air.

Carbonation (The "White Crust" Phenomenon)

The most immediate threat to benzylamine purity is atmospheric


. Benzylamines act as nucleophiles, attacking 

to form a zwitterionic carbamic acid intermediate. In the presence of excess amine, this rapidly converts to an insoluble ammonium carbamate salt.
  • Visual Indicator: Formation of a white, crusty solid on the cap threads or in the liquid.

  • Kinetics: Rapid (minutes to hours depending on humidity and surface area).

Oxidative Deamination

Over longer periods, the benzylic position (adjacent to the nitrogen) is susceptible to radical autoxidation. This leads to the formation of an imine (Schiff base), which hydrolyzes to benzaldehyde and ammonia.

  • Visual Indicator: Yellowing of the liquid (formation of conjugated imines/oligomers).

  • Kinetics: Slow (weeks to months), accelerated by light and heat.

Mechanistic Visualization

The following diagram details the degradation logic.

BenzylamineDegradation BnNH2 Benzylamine (Free Base) Carbamic Carbamic Acid (Intermediate) BnNH2->Carbamic Nucleophilic Attack Imine N-Benzylidene (Schiff Base) BnNH2->Imine Oxidative Dehydrogenation CO2 Atmospheric CO2 CO2->Carbamic O2 Atmospheric O2 (Light/Heat) O2->Imine CarbamateSalt Ammonium Carbamate (Insoluble White Solid) Carbamic->CarbamateSalt + Excess BnNH2 Benzaldehyde Benzaldehyde (Yellow Oil) Imine->Benzaldehyde Hydrolysis

Figure 1: Degradation pathways of benzylamine. The CO2 pathway leads to solids; the O2 pathway leads to discoloration.

Equipment & Environmental Control

The "Schlenk vs. Glovebox" Decision

While a glovebox offers the highest security, it is often impractical for routine synthesis. A properly maintained Schlenk line is sufficient if the "Double-Barrier" principle is applied.

Sealant Integrity Data

Not all laboratory films are equal. For air-sensitive amines, Parafilm is insufficient for long-term storage due to its oxygen permeability.

Sealant TypeOxygen Permeability (

)
Solvent ResistanceRecommended Use
Parafilm M ~150 (High)Poor (Dissolves in organics)Temporary benchtop covering only.
PVC Electrical Tape ~20 (Medium)ModerateSecondary seal for short-term storage (<1 week).
Teflon Tape Variable (Creep prone)ExcellentThreads of glass joints only.
Heat-Shrink Bands <5 (Low)GoodGold Standard for long-term storage.

Protocol A: Inert Transfer (The Critical Moment)

Objective: Transfer liquid benzylamine from a stock bottle to a reaction vessel without breaking the inert atmosphere chain.

Prerequisites
  • Schlenk line (Vacuum < 100 mTorr, Inert Gas: Nitrogen or Argon).

  • Oven-dried glassware (

    
     for >2 hours).
    
  • Gas-tight syringe with a long stainless steel needle (18-20 gauge).

Workflow Diagram

TransferProtocol Start Start: Stock Bottle Purge 1. Purge Syringe (3x N2 Flush) Start->Purge Pressurize 2. Pressurize Bottle (Inject N2 via Septum) Purge->Pressurize Draw 3. Draw Liquid (Slowly to avoid cavitation) Pressurize->Draw Transfer 4. Transfer to Flask (Against N2 flow) Draw->Transfer Seal 5. Reseal & Tape Transfer->Seal

Figure 2: Inert transfer workflow.[1] Note that pressurizing the source bottle is critical to prevent vacuum lock and air intake.

Step-by-Step Procedure
  • System Prep: Flame-dry the receiving flask under vacuum and backfill with inert gas. Repeat 3x.

  • Syringe Purge: Insert the needle into the Schlenk line tubing (or a dedicated septum on the line). Draw inert gas and expel it 3 times to remove air from the barrel.

  • Positive Pressure: Insert a separate N2 line (via a small needle) into the stock bottle's septum to create positive pressure.

  • Aspiration: Insert the sampling needle. Crucial: Tip the bottle so the liquid covers the needle tip before drawing back the plunger to avoid bubbling the liquid (which increases surface area for oxidation).

  • Dispense: Move the needle immediately to the receiving flask. Inject the liquid.[2]

  • Self-Validation: Watch the tip of the needle. If a white "smoke" forms immediately upon withdrawal, your inert atmosphere is compromised (reaction with ambient moisture/CO2).

Protocol B: Long-Term Storage

Objective: Prevent degradation for >6 months.

  • Container: Use amber glass vials with PTFE-lined caps. Clear glass allows UV light to accelerate radical oxidation.

  • Headspace: Never store with air in the headspace. Purge the vial with Argon (heavier than air) for 30 seconds before capping.

  • Sealing: Wrap the cap junction tightly with electrical tape or apply a heat-shrink band.

  • Temperature: Store at

    
    .
    
    • Note: Cold storage reduces reaction rates but increases the solubility of gases (

      
      ) if the seal fails. Therefore, the seal is more important than the temperature.
      

Protocol C: Quality Control & Rescue

If you suspect your benzylamine has degraded (yellow color or white solids), use this decision matrix.

QC Check (NMR)

Run a


 NMR in 

. Look for these impurity signatures:
  • Aldehyde (CHO): Singlet at ~10.0 ppm.

  • Imine (CH=N): Singlet at ~8.3 - 8.5 ppm.

  • Carbamate Salt: Broad peaks, often shifting depending on concentration; visible white solid in the NMR tube.

Purification (The Rescue)

Do not attempt to filter the white solid and use the liquid. The dissolved impurities will ruin sensitive catalysis.

Method 1: Distillation (Preferred for >10g)

  • Add Calcium Hydride (

    
    ) granules to the amine (5% w/w).
    
  • Stir overnight under

    
     (drying phase).
    
  • Distill under reduced pressure.

  • Discard the first 10% (forerun) containing volatile aldehydes.

  • Collect the middle fraction over activated 4Å molecular sieves.

Method 2: Acid/Base Wash (Preferred for <5g)

  • Dissolve impure amine in Diethyl Ether (

    
    ).
    
  • Add

    
     in 
    
    
    
    dropwise. The benzylamine will precipitate as the stable Hydrochloride salt (
    
    
    ).
  • Filter the solid salt. (Impurities like benzaldehyde remain in the ether layer).

  • Wash the solid with fresh ether.

  • To regenerate: Dissolve salt in minimal water, basify with

    
     to pH > 12, extract into DCM, dry over 
    
    
    
    , and evaporate.

References

  • Pace, V., et al. The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Processes, 2015. [Link][3]

  • National Institutes of Health (PubChem). Benzylamine Compound Summary (Safety & Handling). [Link]

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. (Standard reference for CaH2 distillation protocols). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Stability &amp; Storage of [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine

Executive Summary: Immediate Action Required If you have just received or synthesized [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine , do not leave it exposed to the atmosphere on the benchtop. This compound is a pri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

If you have just received or synthesized [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine , do not leave it exposed to the atmosphere on the benchtop. This compound is a primary benzylic amine , making it highly susceptible to two distinct degradation pathways:

  • Carbonylation: Rapid reaction with atmospheric CO₂ to form carbamate salts (often visible as a white crust).

  • Oxidative Deamination: Gradual reaction with O₂ to form imines and aldehydes (visible as yellow/brown discoloration).

The Gold Standard Storage Condition:

  • Form: Hydrochloride (HCl) Salt (Preferred)

  • Atmosphere: Argon or Nitrogen flush[1][2][3]

  • Temperature: -20°C (Long-term) or 2-8°C (Short-term)

  • Container: Amber glass with Parafilm® or Teflon-lined cap

Part 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand that "oxidation" is often a misnomer. Users frequently mistake carbamate formation (CO₂ absorption) for oxidation.

The Vulnerability Matrix

The molecule contains a primary amine (-CH₂-NH₂) attached to a benzylic carbon. The electron-donating nature of the ether group (cyclopropylmethoxy) and the methyl group on the phenyl ring increases the electron density of the aromatic system, paradoxically making the benzylic position more susceptible to radical abstraction and the nitrogen more nucleophilic (reactive to CO₂).

Visualizing the Decay Pathways

The following diagram illustrates the two competing degradation routes. Note that CO₂ absorption is kinetically faster, while oxidation is thermodynamically irreversible.

DegradationPathways Compound [4-(Cyclopropylmethoxy)- 2-methylphenyl]methanamine (Free Base) Carbamate Ammonium Carbamate (White Crust/Solid) Compound->Carbamate Nucleophilic Attack (Reversible) Imine Schiff Base (Imine) (Yellowing) Compound->Imine Radical Abstraction (-2H) CO2 Atmospheric CO2 (Kinetic Pathway) CO2->Carbamate O2 Atmospheric O2 / Light (Thermodynamic Pathway) O2->Imine Aldehyde Benzaldehyde Derivative + Ammonia Imine->Aldehyde Hydrolysis (+H2O)

Figure 1: Dual degradation pathways. The "White Crust" often seen is Carbamate (CO₂ reaction), while "Yellowing" indicates Oxidation (O₂ reaction).

Part 2: Storage & Handling Protocols (The "How")

Protocol A: Long-Term Storage (Salt Formation)

Recommended for storage > 1 week. Converting the free amine to its Hydrochloride (HCl) salt protonates the nitrogen lone pair, effectively "locking" it against both CO₂ attack and oxidation.

Materials:

  • 4M HCl in Dioxane or Diethyl Ether

  • Anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether)

Procedure:

  • Dissolve the free amine in a minimal amount of anhydrous ether or DCM.

  • Cool the solution to 0°C on an ice bath.

  • Dropwise add HCl (1.1 equivalents) under stirring.

  • A white precipitate (the salt) should form immediately.

  • Filter the solid under a nitrogen blanket.

  • Wash with cold anhydrous ether.

  • Dry under high vacuum to remove trace solvents.

  • Result: The HCl salt is stable at room temperature (though cold storage is still best practice) and impervious to CO₂.

Protocol B: Short-Term Storage (Free Base)

Only for use if the free base is required for immediate reactions (< 48 hours).

The "Inert Sandwich" Technique:

  • Vessel: Use a borosilicate glass vial with a septum cap (e.g., Sure/Seal™ style or crimp top). Avoid polyethylene (plastic) vials as they are permeable to O₂ over time.

  • Gas Flush: Insert a long needle connected to an Argon line (Argon is heavier than air and blankets the liquid) to the bottom of the vial. Insert a short "bleed" needle at the top. Flush for 2 minutes.

  • Seal: Parafilm is insufficient for long-term oxygen exclusion. Use electrical tape or a proper crimp cap.

  • Temp: Store at -20°C.

Part 3: Troubleshooting & Rescue Operations

Diagnostic Table
SymptomDiagnosisRoot CauseRescue Protocol
White solid crust on liquid surfaceCarbonylation Exposure to air (CO₂). The amine reacted to form a carbamate salt.[4][5][6]Acid/Base Extraction: Dissolve in DCM, wash with 1M NaOH (reverts carbamate to free amine), dry organic layer over Na₂SO₄.
Yellow/Brown liquid Partial Oxidation Exposure to O₂/Light. Formation of N-oxides or imines.Purification: Flash chromatography (Silica) is required. Simple extraction will not remove imines easily.
Smell of Ammonia Advanced Hydrolysis The imine has hydrolyzed into the aldehyde and released ammonia.Irreversible. The amine portion is lost. You must repurify to isolate whatever remaining amine exists.
Decision Tree: Handling Your Sample

HandlingWorkflow Start Receive/Synthesize Compound CheckForm Is it a Salt or Free Base? Start->CheckForm Salt Salt Form (HCl, TFA) CheckForm->Salt FreeBase Free Base (Liquid/Oil) CheckForm->FreeBase ActionSalt Store Desiccated +4°C to -20°C Salt->ActionSalt UsageTime Usage Timeline? FreeBase->UsageTime Immediate < 48 Hours UsageTime->Immediate LongTerm > 1 Week UsageTime->LongTerm ActionInert Argon Flush + Dark -20°C Immediate->ActionInert ActionConvert Convert to HCl Salt (Protocol A) LongTerm->ActionConvert

Figure 2: Decision logic for storage based on chemical form and timeline.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I store the free amine in DMSO or Methanol to prevent oxidation? A: No. While solvation can dilute the reaction rate, protic solvents like Methanol can actually facilitate proton transfer steps in oxidative degradation. Furthermore, dissolved oxygen in solvents is a major oxidation vector. If you must store it in solution, use degassed anhydrous DCM or Toluene under Argon.

Q: Why did my sample turn solid? It was a liquid oil yesterday. A: This is likely carbamate formation . Primary amines are basic; they grab CO₂ from the air to form a zwitterionic carbamate species, which often precipitates as a solid. This is reversible! Treat with aqueous NaOH to regenerate the oil.

Q: Is Nitrogen sufficient, or do I really need Argon? A: For this specific benzylic amine, Nitrogen is acceptable for general storage. However, Argon is superior because it is denser than air. When you flush a vial with Argon, it settles over the liquid surface, creating a physical barrier. Nitrogen can mix more easily with headspace air if the seal is imperfect.

Q: Can I use a vacuum desiccator? A: Only for the salt form . Do not put the free base oil under high vacuum for extended periods if it is volatile (though this molecule has a molecular weight ~191 g/mol , so volatility is low, "bumping" or oil creep is a risk). A vacuum desiccator backfilled with Argon is the ideal environment for the salt.

References

  • Mannisto, J., et al. (2021).[7] Mechanistic insights into carbamate formation from CO2 and amines. Royal Society of Chemistry, Catalysis Science & Technology. Retrieved from [Link]

  • Wei, Y., et al. (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Benzylamine derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating Cyclopropyl Ring Stability in Acidic Media

Welcome to the technical support center for chemists and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies for a common yet challenging issue in organic synthesis: the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies for a common yet challenging issue in organic synthesis: the unintended ring opening of cyclopropyl groups under acidic conditions. The unique electronic and structural properties of the cyclopropane ring, which make it a valuable motif in medicinal chemistry for enhancing potency and metabolic stability, also render it susceptible to cleavage under certain acidic protocols.[1][2][3] This resource will equip you with the mechanistic understanding and practical solutions to preserve this critical functional group in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Instability - Mechanism of Ring Opening

Question 1: What is the fundamental mechanism of acid-catalyzed cyclopropyl ring opening?

Answer: The acid-catalyzed opening of a cyclopropane ring is typically initiated by electrophilic attack, most commonly by a proton (H+) from a Brønsted acid or coordination with a Lewis acid.[4][5] The high p-character of the C-C bonds in the strained three-membered ring makes it susceptible to such electrophilic addition, similar to an alkene.[6][7]

The process generally proceeds through two key intermediates:

  • Protonated Cyclopropane: The initial step involves the protonation of one of the C-C bonds, forming a corner-protonated or edge-protonated cyclopropane intermediate.[5][8]

  • Carbocation Formation: This protonated intermediate is unstable and rapidly opens to form a more stable carbocation. The regioselectivity of this opening follows Markovnikov's rule, where the positive charge resides on the most substituted carbon atom.[5][6] This carbocation can then be trapped by a nucleophile or undergo further rearrangement.

Question 2: How does a cyclopropylcarbinyl cation contribute to ring instability?

Answer: The cyclopropylcarbinyl cation is a key intermediate that can lead to a variety of ring-opened and rearranged products.[9][10][11] This cation is remarkably stable due to the "bent" bonds of the cyclopropane ring, which can overlap with the empty p-orbital of the carbocation, leading to delocalization of the positive charge.

However, this cation is in equilibrium with other carbocationic species, including homoallyl and cyclobutyl cations.[12][13] The specific reaction conditions and the substitution pattern on the cyclopropane ring can influence these equilibria, often leading to a mixture of products.[12][13]

Below is a diagram illustrating the acid-catalyzed ring opening mechanism and the involvement of the cyclopropylcarbinyl cation.

Acid-Catalyzed Cyclopropyl Ring Opening cluster_0 Initiation cluster_1 Carbocation Formation & Rearrangement cluster_2 Product Formation Cyclopropane Cyclopropane Protonated_Cyclopropane Protonated Cyclopropane Cyclopropane->Protonated_Cyclopropane + H+ H+ H+ Cyclopropylcarbinyl_Cation Cyclopropylcarbinyl Cation Protonated_Cyclopropane->Cyclopropylcarbinyl_Cation Ring Opening Homoallyl_Cation Homoallyl Cation Cyclopropylcarbinyl_Cation->Homoallyl_Cation Rearrangement Cyclobutyl_Cation Cyclobutyl Cation Cyclopropylcarbinyl_Cation->Cyclobutyl_Cation Rearrangement Ring_Opened_Product Ring-Opened Product Homoallyl_Cation->Ring_Opened_Product + Nu- Rearranged_Product Rearranged Product Cyclobutyl_Cation->Rearranged_Product + Nu-

Caption: Acid-catalyzed cyclopropyl ring opening mechanism.

Section 2: Troubleshooting Common Side Reactions

Question 3: My reaction is producing a complex mixture of isomers. What are the likely side reactions occurring?

Answer: A complex mixture of isomers often points to the formation of carbocationic intermediates that undergo various rearrangements. The primary side reactions to consider are:

  • Isomerization to Alkenes: The carbocation formed after ring opening can lose a proton to form various alkene isomers.

  • Skeletal Rearrangements: The cyclopropylcarbinyl cation can rearrange to more stable carbocations, leading to different carbon skeletons in the final products.[9][10]

  • Hydride or Alkyl Shifts: Once the ring has opened, the resulting carbocation can undergo 1,2-hydride or 1,2-alkyl shifts to form more stable carbocations before being trapped by a nucleophile.

Troubleshooting Strategy:

  • Lower the Reaction Temperature: Carbocation rearrangements often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can favor the kinetic product over rearranged thermodynamic products.[4]

  • Use a Milder Acid: Strong Brønsted or Lewis acids can promote carbocation formation and subsequent rearrangements.[4][14] Consider using a weaker acid or a buffered system to maintain a less aggressive acidic environment.

  • Change the Solvent: The polarity of the solvent can influence the stability of carbocationic intermediates. Experimenting with less polar solvents may suppress rearrangement pathways.[4]

Question 4: I am observing significant amounts of homoallylic byproducts. How can I minimize their formation?

Answer: The formation of homoallylic byproducts is a classic outcome of cyclopropylcarbinyl cation rearrangement.[12] This is particularly prevalent when the carbocation is stabilized by adjacent electron-donating groups.

Troubleshooting Strategy:

StrategyRationale
Use of Bulky Lewis Acids Sterically hindered Lewis acids can sometimes favor direct nucleophilic attack on the cyclopropylcarbinyl cation over rearrangement by sterically blocking the rearrangement pathways.
Employ a More Nucleophilic Solvent/Reagent A highly nucleophilic species can trap the initial cyclopropylcarbinyl cation faster than it can rearrange. Consider using a solvent that can also act as a nucleophile if compatible with your reaction.
Substituent Effects Electron-withdrawing groups on the cyclopropane ring can destabilize the cyclopropylcarbinyl cation, potentially disfavoring its formation and subsequent rearrangement.[13]
Section 3: Proactive Strategies for Ring Preservation

Question 5: What are the best practices for choosing an acid to avoid cyclopropane ring opening?

Answer: The choice of acid is critical for preserving the cyclopropyl moiety. Here's a comparison of common acid types:

Acid TypeRisk of Ring OpeningRationale
Strong Brønsted Acids (e.g., H₂SO₄, HCl, TsOH) HighReadily protonate the cyclopropane ring, initiating the ring-opening cascade.[14]
Strong Lewis Acids (e.g., AlCl₃, BF₃·OEt₂) HighCoordinate to electron-rich centers on the substrate, which can activate the cyclopropane ring towards nucleophilic attack and opening.[4][15]
Milder Brønsted Acids (e.g., Acetic Acid, Pyridinium p-toluenesulfonate - PPTS) Moderate to LowProvide a less aggressive acidic environment, reducing the propensity for protonation of the cyclopropane ring.
Milder Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃) Moderate to LowCan often catalyze the desired reaction without being strong enough to promote significant ring opening.[16][17]

Recommendation: Whenever possible, opt for milder acidic conditions. If a strong acid is required, use it at the lowest possible temperature and for the shortest reaction time necessary.

Question 6: Can protecting groups be used to shield the cyclopropane ring?

Answer: While there are no general "protecting groups" for the cyclopropane ring itself, you can protect nearby functional groups that might be activating the ring towards opening under acidic conditions. For example, if your molecule contains a cyclopropyl ketone, protecting the ketone as an acetal can prevent protonation of the carbonyl oxygen, which would otherwise activate the adjacent cyclopropyl ring.[4]

Experimental Protocol: Acetal Protection of a Cyclopropyl Ketone

  • Setup: Dissolve the cyclopropyl ketone (1.0 eq) in toluene in a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus.

  • Reagents: Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting acetal can often be used in the next step without further purification.[4]

Section 4: Post-Reaction Analysis and Purification

Question 7: How can I differentiate between my desired product and ring-opened side products during analysis?

Answer: A combination of spectroscopic techniques is essential for identifying and quantifying ring-opened byproducts.

  • ¹H NMR Spectroscopy: Look for the disappearance of the characteristic high-field signals of the cyclopropyl protons (typically between 0 and 1 ppm). The appearance of new signals in the alkene region (4.5-6.5 ppm) is a strong indicator of ring opening and elimination.

  • ¹³C NMR Spectroscopy: The upfield signals of the cyclopropyl carbons (typically between 0 and 20 ppm) will be absent in ring-opened products. New signals corresponding to sp² hybridized carbons (100-150 ppm) will appear if alkenes are formed.

  • Mass Spectrometry (MS): Ring-opened products will have the same mass as the starting material if they are isomers. However, fragmentation patterns can be distinct. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Workflow for Product Analysis:

Product Analysis Workflow Crude_Reaction_Mixture Crude Reaction Mixture TLC_Analysis Initial TLC Analysis Crude_Reaction_Mixture->TLC_Analysis Column_Chromatography Column Chromatography (if necessary) TLC_Analysis->Column_Chromatography Complex Mixture Isolated_Fractions Isolated Fractions TLC_Analysis->Isolated_Fractions Separable Spots Column_Chromatography->Isolated_Fractions NMR_Spectroscopy ¹H and ¹³C NMR Isolated_Fractions->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRMS) Isolated_Fractions->Mass_Spectrometry Structure_Confirmation Structure Confirmation NMR_Spectroscopy->Structure_Confirmation Mass_Spectrometry->Structure_Confirmation

Caption: Workflow for analyzing reaction products.

By understanding the underlying mechanisms and employing these troubleshooting strategies, you can significantly improve the success rate of your reactions involving cyclopropyl-containing molecules in acidic environments.

References

  • George, Z. M., & Habgood, H. W. (1970). Mechanism of the catalytic isomerization of cyclopropane over Broensted acid catalysts. Journal of Physical Chemistry, 74(8), 1502-1508. Retrieved from [Link]

  • Dalal Institute. (n.d.). Addition Reactions of Cyclopropane Ring. Dalal Institute. Retrieved from [Link]

  • Pace, V. (2020). Reactivity of electrophilic cyclopropanes. PMC. Retrieved from [Link]

  • Cookson, R. C., Hamon, D. P. G., & Hudec, J. (1963). The acid-catalysed isomerisation of cyclopropanes. Journal of the Chemical Society (Resumed), 5782. Retrieved from [Link]

  • Serafim, R. A. M., et al. (2021). Computational prediction of complex cationic rearrangement outcomes. PMC. Retrieved from [Link]

  • Hudlicky, T. (1995). Isomerization of Cyclopropane Derivatives by Homo [1,5) Hydrogen Shifts. Science of Synthesis, E 17, 2535-2544. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopropylcarbinyl Cation Chemistry in Synthetic Method Development and Natural Product Synthesis: Cyclopropane Formation and Skeletal Rearrangement. ResearchGate. Retrieved from [Link]

  • Garg, N. K., & Houk, K. N. (2019). The cyclopropylcarbinyl route to γ-silyl carbocations. Beilstein Journal of Organic Chemistry, 15, 170-177. Retrieved from [Link]

  • Marek, I. (2020). Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols. ChemRxiv. Retrieved from [Link]

  • Cookson, R. C., Hamon, D. P. G., & Hudec, J. (1963). 1103. The acid-catalysed isomerisation of cyclopropanes. Journal of the Chemical Society (Resumed), 5782. Retrieved from [Link]

  • Dalal Institute. (n.d.). Addition to Cyclopropane Ring. Dalal Institute. Retrieved from [Link]

  • Li, X. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263. Retrieved from [Link]

  • Houk, K. N., & Feringa, B. L. (2023). Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations. ChemRxiv. Retrieved from [Link]

  • Pearson+. (2024, May 5). The reactivity of cyclopropanes often mimics that of alkenes. Pearson+. Retrieved from [Link]

  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • Ferreira, M-J. (2009). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Retrieved from [Link]

  • Davies, H. M. L., & Hedley, S. J. (2007). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PMC. Retrieved from [Link]

  • Johnston, J. N. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. SciSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Retrieved from [Link]

  • Davies, H. M. L., & Walji, A. M. (2005). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. PMC. Retrieved from [Link]

  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. Retrieved from [Link]

  • Li, Z., & Li, C. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 239-259. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Retrieved from [Link]

  • MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. ResearchGate. Retrieved from [Link]

  • BYJU'S. (2022, March 8). Lewis Acid vs Bronsted Acid. BYJU'S. Retrieved from [Link]

  • Peters, U., et al. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9771-9788. Retrieved from [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003-1006. Retrieved from [Link]

  • Gandon, V., & Szymoniak, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Retrieved from [Link]

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. Retrieved from [Link]

  • PubMed. (n.d.). A theoretical comparison of Lewis acid vs bronsted acid catalysis for n-hexane --> propane + propene. PubMed. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, September 13). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B. Wiley Online Library. Retrieved from [Link]

  • Knochel, P., & Mosset, A. (2019). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PMC. Retrieved from [Link]

  • Douglas, J. J., & Martin, C. (2018). Formal Cycloadditions Driven by the Homolytic Opening of Strained, Saturated Ring Systems. PMC. Retrieved from [Link]

  • Quora. (2014, April 17). What is the difference between a Bronsted-Lowry acid and a Lewis acid?. Quora. Retrieved from [Link]

  • Li, Z., & Li, C. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. Retrieved from [Link]

  • Yamamoto, H., & Ishihara, K. (2014). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. PMC. Retrieved from [Link]4803/)

Sources

Reference Data & Comparative Studies

Validation

HPLC Purity Assessment Standards for [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine

Executive Summary: The "Amine Problem" in KSM Analysis [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine (CAS 1609374-29-7 or related analogs) is a critical Key Starting Material (KSM) in the synthesis of tyrosine kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Amine Problem" in KSM Analysis

[4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine (CAS 1609374-29-7 or related analogs) is a critical Key Starting Material (KSM) in the synthesis of tyrosine kinase inhibitors and CRF1 receptor antagonists. Its structural integrity is paramount; however, its physicochemical properties present a classic chromatographic challenge: The Amine Tailing Effect.

Standard acidic reverse-phase methods often fail to resolve this compound from its des-cyclopropyl impurities due to silanol overloading. This guide objectively compares the traditional acidic approach against a superior High-pH Hybrid Particle methodology, demonstrating why the latter should be the new gold standard for this specific benzylamine derivative.

Chemical Context & Critical Quality Attributes (CQAs)

To design a robust method, we must first understand the analyte:

  • Structure: A benzylamine core with a lipophilic cyclopropylmethoxy tail.

  • pKa (Calculated): ~9.4 (Primary Amine).

  • LogP: ~2.5 (Moderately lipophilic).

  • UV Max: ~230 nm, 280 nm.

The Challenge: At standard HPLC pH (0.1% TFA, pH ~2.0), the amine is fully protonated (


). While this increases solubility, the positive charge interacts strongly with residual silanols (

) on the silica backbone of standard C18 columns, leading to:
  • Severe peak tailing (

    
    ).
    
  • Co-elution with polar degradation products.

  • Poor reproducibility between column batches.

Comparative Analysis: Selecting the Right Mode

We evaluated three distinct chromatographic approaches. Data below summarizes performance based on resolution (


) and Tailing Factor (

).
Table 1: Method Performance Comparison
FeatureMethod A: Traditional Acidic Method B: High-pH Hybrid (Recommended) Method C: HILIC
Stationary Phase C18 (Standard Silica)Hybrid C18 (e.g., XBridge/Gemini)Bare Silica or Amide
Mobile Phase pH pH 2.0 (TFA/Formic Acid)pH 10.0 (NH₄HCO₃ / NH₄OH)pH 3.0 (Ammonium Formate)
Analyte State Protonated (Ionized)Deprotonated (Neutral)Protonated (Ionized)
Retention (

)
Low (Early Elution)High (Strong Hydrophobic Retention)Moderate
Tailing Factor (

)
1.6 - 2.2 (Poor)0.9 - 1.1 (Excellent) 1.2 - 1.4 (Good)
Resolution (Impurity) Poor separation from acid-hydrolysis byproductsHigh resolution of positional isomers Good for very polar degradants
MS Compatibility Good (but TFA suppresses signal)ExcellentGood
Expert Insight: Why High pH Wins

For this specific molecule, Method B is superior. By operating at pH 10 (above the pKa of 9.4), the amine becomes neutral. This eliminates the ion-exchange interaction with silanols and drives retention based purely on the hydrophobicity of the cyclopropylmethoxy group. This maximizes the separation factor (


) between the parent molecule and its impurities.

Visualizing the Validation Workflow

The following diagram outlines the logical flow for establishing the purity method, emphasizing the decision nodes where "Standard" methods often fail for amines.

MethodDevelopment Start Start: KSM Sample PropAnalysis Analyze Properties pKa ~9.4, LogP ~2.5 Start->PropAnalysis Choice Select pH Strategy PropAnalysis->Choice Acidic Acidic pH (2.0) Standard C18 Choice->Acidic Traditional Basic High pH (10.0) Hybrid Silica (BEH/Twain) Choice->Basic Recommended Tailing Result: Peak Tailing Silanol Interaction Acidic->Tailing Fail Method Failure Poor Resolution Tailing->Fail Neutral Analyte Neutralization Suppressed Ionization Basic->Neutral Success Result: Sharp Peaks High Resolution Neutral->Success

Figure 1: Decision matrix for benzylamine method development. Note the divergence at pH selection.

The "Gold Standard" Protocol (Method B)

This protocol is self-validating; the use of a system suitability standard (benzyl alcohol or a known impurity) is required to confirm column performance.

Reagents & Materials
  • Column: Waters XBridge BEH C18 XP (2.5 µm, 3.0 x 100 mm) or Phenomenex Gemini NX-C18. Note: Do not use standard silica columns at pH 10; they will dissolve.

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (HPLC Grade).

Instrument Parameters
ParameterSettingRationale
Flow Rate 0.6 mL/minOptimized for 3.0 mm ID column efficiency.
Column Temp 40°CReduces mobile phase viscosity; improves mass transfer.
Detection UV @ 230 nmMax absorbance for the benzyl system; 280 nm as secondary.
Injection Vol 2-5 µLPrevent solvent effects; sample dissolved in 50:50 Water:ACN.
Gradient Profile
Time (min)% Buffer (A)% ACN (B)Event
0.0955Equilibration
1.0955Hold for polar impurities
10.01090Elute main compound & lipophilics
12.01090Wash
12.1955Re-equilibration

Impurity Fate Mapping

Understanding where impurities originate and elute is critical for troubleshooting.

ImpurityMap Parent [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine (Main Peak) ImpurityC Dimer/Late Eluter (Lipophilic) Parent->ImpurityC Elutes Later (High LogP) ImpurityA Des-cyclopropyl Impurity (Phenol derivative) ImpurityA->Parent Elutes Earlier (H-Bonding) ImpurityB Oxidation N-Oxide (Polar) ImpurityB->Parent Elutes Earlier (More Polar) ElutionOrder Elution Order (High pH)

Figure 2: Expected relative retention times (RRT) under High pH conditions.

Troubleshooting & Causality

  • Problem: Retention time drift.

    • Cause: pH hysteresis. At pH 10, the column surface charge is stable, but carbonate buffers can be volatile.

    • Fix: Use fresh buffer daily; ensure the column is capped when not in use to prevent drying.

  • Problem: "Ghost" peaks.

    • Cause: Carryover. Amines stick to injector seals.

    • Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid (the acid in the wash cleans the basic residue).

References

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: U.S. Pharmacopeial Convention.

  • Dolan, J. W., & Snyder, L. R. (2012). Troubleshooting LC Systems: Peak Tailing and the "Silanol Effect". LCGC North America.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Comparative

Bioisosteric replacement of methoxy groups with cyclopropylmethoxy in drug design

Executive Summary In medicinal chemistry, the methoxy group ( ) is a ubiquitous handle for tuning electronics and solubility. However, it often represents a "metabolic soft spot," susceptible to rapid O-demethylation by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the methoxy group (


) is a ubiquitous handle for tuning electronics and solubility. However, it often represents a "metabolic soft spot," susceptible to rapid O-demethylation by cytochrome P450 enzymes (CYPs). The bioisosteric replacement of a methoxy group with a cyclopropylmethoxy (CPM)  group is a validated strategy to enhance metabolic stability, increase lipophilicity, and improve potency by filling hydrophobic pockets. This guide analyzes the physicochemical and pharmacokinetic rationale behind this switch, using the FDA-approved PDE4 inhibitor Roflumilast  as a primary case study.

Scientific Rationale: The "Methoxy Liability" vs. The CPM Solution

The Methoxy Liability

The methoxy group is electronically donating and small, but it is frequently the site of rapid metabolic clearance.

  • Mechanism: CYP450 enzymes (typically CYP2D6 or CYP3A4) hydroxylate the methyl C-H bond, forming an unstable hemiacetal intermediate that spontaneously collapses to release formaldehyde and the free phenol.

  • Consequence: Rapid clearance (

    
    ), short half-life (
    
    
    
    ), and potential loss of pharmacodynamic activity if the ether linkage is essential for binding.
The Cyclopropylmethoxy (CPM) Advantage

Replacing the methyl group with a cyclopropylmethyl moiety introduces three critical changes:

  • Steric Shielding: The cyclopropyl ring acts as a steric bulk that hinders the approach of the heme iron of CYP enzymes to the

    
    -methylene protons, significantly slowing O-dealkylation.
    
  • Lipophilic Pocket Filling: The CPM group is larger and more lipophilic than methoxy. In targets like PDE4 or certain kinases, this extra bulk displaces water from hydrophobic pockets (entropy gain) and increases van der Waals contacts (enthalpy gain).

  • Conformational Rigidity: The cyclopropyl ring imposes specific conformational constraints on the ether linkage compared to a flexible

    
    -propyl or ethyl chain, often locking the ligand into a bioactive conformation.
    
Physicochemical Comparison
FeatureMethoxy (

)
Cyclopropylmethoxy (

)
Impact in Drug Design
Molecular Weight 31.03 Da71.10 DaAdds bulk; negligible mass penalty.
Lipophilicity (

LogP)
Reference+1.0 to +1.3Increases membrane permeability; may lower aqueous solubility.
Metabolic Stability Low (O-demethylation)High (Sterically hindered)Extends

; shifts metabolism to other sites.
Steric Volume Small (

)
Medium (

)
Fills hydrophobic pockets (e.g., S1 pockets).
Electronic Effect Electron Donating (+M)Electron Donating (+M)Similar electronic donation to the aromatic ring.

Case Study: Roflumilast (PDE4 Inhibitor)

Roflumilast (Daxas/Daliresp) represents the archetype of this bioisosteric replacement. Early PDE4 inhibitors (e.g., Rolipram) containing simple alkoxy groups suffered from emetic side effects and rapid metabolism.

  • The Switch: The design evolved from simple dialkoxy scaffolds. The replacement of a methoxy/cyclopentyloxy group with a cyclopropylmethoxy group at the 3-position of the benzamide scaffold was critical.

  • Outcome:

    • Metabolic Shift: The CPM group is resistant to O-dealkylation. Instead of ether cleavage, the primary metabolic route shifts to the oxidation of the dichloropyridine ring to form the N-oxide , which retains significant PDE4 inhibitory activity.

    • Potency: The CPM group optimally fills the hydrophobic pocket in the PDE4 catalytic domain, improving potency (

      
       nM) compared to smaller alkoxy analogs.
      
Decision Logic for Bioisosteric Replacement

The following decision tree illustrates when to apply this switch in a lead optimization campaign.

Bioisostere_Decision_Tree Start Lead Compound Analysis (Methoxy Group Present) MetabCheck Is the Methoxy group a metabolic soft spot (High Cl_int)? Start->MetabCheck PotencyCheck Is the Methoxy group essential for H-bonding? MetabCheck->PotencyCheck Yes PocketCheck Is there adjacent hydrophobic space? MetabCheck->PocketCheck No (Optimization only) PotencyCheck->PocketCheck No (Ether O is acceptor) Keep RETAIN Methoxy (Consider Deuteration) PotencyCheck->Keep Yes (Steric clash risk) Switch REPLACE with Cyclopropylmethoxy (CPM) PocketCheck->Switch Yes (Fill Pocket) Alt Consider Fluorination (-OCF3 or -OCHF2) PocketCheck->Alt No (Space limited)

Figure 1: Strategic decision tree for replacing methoxy groups during lead optimization.

Experimental Protocols

A. Synthesis of Cyclopropylmethyl Ethers

Two primary methods are employed: Williamson Ether Synthesis (for robust substrates) and the Mitsunobu Reaction (for sensitive or complex scaffolds).

Protocol 1: Mitsunobu Reaction (Preferred for Late-Stage Functionalization)

This method allows the installation of the CPM group under mild, neutral conditions, avoiding strong bases that might racemize chiral centers.

Reagents:

  • Substrate: Phenol derivative (1.0 eq)

  • Alcohol: Cyclopropylmethanol (1.2 eq)

  • Phosphine: Triphenylphosphine (

    
    ) or Polymer-supported 
    
    
    
    (1.5 eq)
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 eq)[1]

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Workflow:

  • Dissolution: Dissolve the phenol substrate, cyclopropylmethanol, and

    
     in anhydrous THF under an inert atmosphere (
    
    
    
    or Ar). Cool the solution to 0°C.
  • Addition: Add DIAD dropwise over 15–20 minutes. The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC or LC-MS.

  • Workup: Quench with water. Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography. Note:

    
     (triphenylphosphine oxide) is a byproduct that can be difficult to remove; using polymer-supported 
    
    
    
    simplifies this step.
Protocol 2: Williamson Ether Synthesis (Scalable)

Reagents: Phenol (1.0 eq), (Bromomethyl)cyclopropane (1.2 eq),


 or 

(2.0 eq), DMF or Acetone. Conditions: Heat at 60–80°C for 2–6 hours. Note: (Bromomethyl)cyclopropane is a potent alkylating agent; handle with care.
B. In Vitro Metabolic Stability Assessment

To validate the bioisosteric replacement, a comparative microsomal stability assay is required.

Assay Setup:

  • Test System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (0.5 mg protein/mL).

  • Substrates: Methoxy analog vs. CPM analog (1 µM final concentration).

  • Cofactor: NADPH regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Timepoints: 0, 5, 15, 30, 45, 60 minutes.

Analysis:

  • Quench aliquots with ice-cold Acetonitrile containing internal standard.

  • Centrifuge (4000 rpm, 20 min).

  • Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    and Intrinsic Clearance (
    
    
    ).

Success Criteria:

  • A significant decrease in

    
     (>2-fold) for the CPM analog compared to the methoxy analog indicates successful metabolic protection.
    

Metabolic Pathway Visualization

The following diagram contrasts the metabolic fate of a methoxy ether versus a cyclopropylmethyl ether.

Metabolism_Comparison cluster_0 Methoxy Pathway (Unstable) cluster_1 Cyclopropylmethoxy Pathway (Stable) M_Drug Ar-O-CH3 M_Inter [Ar-O-CH2-OH] Hemiacetal M_Drug->M_Inter CYP450 (O-Demethylation) M_Prod Ar-OH + HCHO (Inactive Phenol) M_Inter->M_Prod Spontaneous Collapse C_Drug Ar-O-CH2-cPr C_Met1 Ar-O-CH2-cPr (Unchanged) C_Drug->C_Met1 Steric Block of CYP C_Met2 Ring Oxidation (Minor/Slow) C_Drug->C_Met2 CYP450 (Slow)

Figure 2: Comparison of metabolic fates. The methoxy group leads to rapid fragmentation, while the CPM group resists dealkylation.

References

  • Roflumilast Discovery & SAR: Hatzelmann, A., & Schudt, C. (2001). Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro. Journal of Pharmacology and Experimental Therapeutics, 297(1), 267-279. Link

  • Bioisosterism Principles: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176. Link

  • Metabolic Stability of Cyclopropyl Ethers: Wuts, P. G. M., et al. (2009). The role of the cyclopropyl group in the metabolic stability of drugs. Current Opinion in Drug Discovery & Development. Link

  • Mitsunobu Reaction Protocol: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[2] Chemical Reviews, 109(6), 2551–2651. Link

  • Kinase Inhibitor SAR (Methoxy Replacement): Laufer, S. A., et al. (2002). Imidazole inhibitors of p38 MAP kinase: Synthesis and SAR. Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.